Usp1-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H24F3N7O |
|---|---|
Molecular Weight |
519.5 g/mol |
IUPAC Name |
2-(4-cyclopropyl-6-methoxypyrimidin-5-yl)-5-methyl-7-[[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C27H24F3N7O/c1-36-12-18(10-15-4-6-17(7-5-15)25-34-20(13-37(25)2)27(28,29)30)22-19(36)11-31-24(35-22)21-23(16-8-9-16)32-14-33-26(21)38-3/h4-7,11-14,16H,8-10H2,1-3H3 |
InChI Key |
PISYZSKLCLZDRV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=NC(=NC=C21)C3=C(N=CN=C3OC)C4CC4)CC5=CC=C(C=C5)C6=NC(=CN6C)C(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
Usp1-IN-3: A Technical Guide to its Discovery and Chemical Synthesis
A Comprehensive Overview for Researchers and Drug Development Professionals
Usp1-IN-3 is a potent and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1), a key enzyme in the DNA damage response (DDR) pathway. Its ability to target USP1 makes it a promising candidate for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1 mutations. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological evaluation of this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Data Presentation
Biological Activity of this compound
| Assay | Target | IC50 | Cell Line | Notes |
| Biochemical Assay | USP1-UAF1 | <30 nM | - | Potent inhibition of the USP1-UAF1 complex. |
| Cell Viability Assay | - | <100 nM | BRCA1 mutant | Demonstrates synthetic lethality in BRCA1-deficient cells. |
| Cell Viability Assay | - | >10 µM | BRCA1 WT | Exhibits high selectivity for BRCA1 mutant over wild-type cells. |
Experimental Protocols
Plausible Chemical Synthesis of this compound
The chemical synthesis of this compound can be approached through a convergent synthesis strategy, involving the preparation of two key intermediates: the[1][2][3]triazolo[1,5-a]pyridine core and the substituted imidazole moiety, followed by their coupling.
Synthesis of the[1][2][3]triazolo[1,5-a]pyridine Intermediate:
A general method for the synthesis of 2-substituted-[1][2][3]triazolo[1,5-a]pyridines involves the cyclization of N-(pyridin-2-yl)formamidoximes.
-
Step 1: Formation of N-(pyridin-2-yl)formamidoxime. React 2-aminopyridine with a suitable formamidoxime precursor under mild conditions.
-
Step 2: Cyclization. Treat the resulting N-(pyridin-2-yl)formamidoxime with a dehydrating agent, such as trifluoroacetic anhydride, to induce cyclization and form the[1][2][3]triazolo[1,5-a]pyridine ring system.
Synthesis of the 1-isopropyl-4-(trifluoromethyl)-1H-imidazole Intermediate:
-
Step 1: Synthesis of 4-(trifluoromethyl)-1H-imidazole. This can be achieved through various published methods for the synthesis of substituted imidazoles.
-
Step 2: N-isopropylation. React 4-(trifluoromethyl)-1H-imidazole with an isopropylating agent, such as 2-bromopropane, in the presence of a base to yield 1-isopropyl-4-(trifluoromethyl)-1H-imidazole.
Final Coupling Step:
-
Couple the synthesized[1][2][3]triazolo[1,5-a]pyridine intermediate with the 1-isopropyl-4-(trifluoromethyl)-1H-imidazole moiety through a suitable cross-coupling reaction, such as a Suzuki or Stille coupling, after appropriate functionalization of the coupling partners.
USP1-UAF1 Biochemical Assay Protocol (LanthaScreen™ TR-FRET)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro potency of this compound against the USP1-UAF1 complex.
-
Reagents and Materials:
-
Recombinant human USP1/UAF1 enzyme complex
-
Ubiquitin-rhodamine 110 substrate
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM DTT, 0.01% BSA)
-
This compound (serially diluted in DMSO)
-
384-well, low-volume, black assay plates
-
TR-FRET enabled microplate reader
-
-
Assay Procedure:
-
Prepare a solution of USP1-UAF1 enzyme in assay buffer.
-
Prepare a solution of ubiquitin-rhodamine 110 substrate in assay buffer.
-
In the assay plate, add 2 µL of serially diluted this compound or DMSO (as a control).
-
Add 4 µL of the USP1-UAF1 enzyme solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 4 µL of the ubiquitin-rhodamine 110 substrate solution to each well.
-
Incubate the reaction for 60 minutes at room temperature, protected from light.
-
Measure the TR-FRET signal using a microplate reader (excitation at 495 nm, emission at 520 nm and 495 nm).
-
The ratio of the emission signals is calculated and used to determine the percent inhibition.
-
IC50 values are calculated by fitting the percent inhibition data to a four-parameter logistic equation.
-
Cell Viability Assay Protocol (WST-1)
This protocol describes the use of a WST-1 assay to assess the effect of this compound on the viability of cancer cell lines.
-
Reagents and Materials:
-
BRCA1 mutant and wild-type cell lines
-
Complete cell culture medium
-
This compound (serially diluted in culture medium)
-
WST-1 reagent
-
96-well cell culture plates
-
Microplate reader
-
-
Assay Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Remove the medium and add 100 µL of medium containing serial dilutions of this compound to the respective wells. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Mandatory Visualizations
Caption: USP1 Signaling Pathway in DNA Damage Response.
Caption: Plausible Chemical Synthesis Workflow for this compound.
Caption: Experimental Workflows for this compound Evaluation.
References
An In-depth Technical Guide on the Mechanism of Action of Usp1-IN-3 in DNA Repair
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ubiquitin-Specific Protease 1 (USP1) is a critical deubiquitinase (DUB) that plays a pivotal role in regulating the DNA Damage Response (DDR), particularly through the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways. Its overexpression is correlated with poor prognosis in several cancers, making it a compelling target for therapeutic intervention. Usp1-IN-3 is a selective small molecule inhibitor of the USP1-UAF1 complex. This document elucidates the core mechanism of action of USP1 inhibition by compounds like this compound, focusing on its role in DNA repair, the concept of synthetic lethality in genetically defined cancers, and the key experimental methodologies used for its characterization.
The USP1-UAF1 Deubiquitinase Complex
USP1 functions as a heterodimeric complex with its essential cofactor, USP1-Associated Factor 1 (UAF1). UAF1 is crucial for stabilizing USP1 and allosterically enhancing its catalytic activity.[1] The USP1-UAF1 complex is a key regulator of genome stability, primarily by reversing monoubiquitination on two critical substrates involved in DNA repair: Proliferating Cell Nuclear Antigen (PCNA) and the FANCI-FANCD2 heterodimer.[2][3][4]
-
Regulation of Translesion Synthesis (TLS): During DNA replication, stalls at sites of DNA damage trigger the monoubiquitination of PCNA at lysine 164 (PCNA-Ub) by the RAD18 E3 ligase.[5] This modification serves as a scaffold to recruit low-fidelity TLS polymerases that can bypass the lesion, albeit in an error-prone manner.[1][5] USP1-UAF1 reverses this signal by deubiquitinating PCNA, thereby preventing the unscheduled recruitment of TLS polymerases and maintaining genomic integrity.[1][5]
-
Regulation of the Fanconi Anemia (FA) Pathway: The FA pathway is essential for the repair of DNA interstrand crosslinks (ICLs). A central step in this pathway is the monoubiquitination of the FANCI-FANCD2 complex, which promotes its localization to chromatin at the site of damage.[3][6] The deubiquitination of FANCD2 by USP1-UAF1 is a critical subsequent step, required to release the complex from DNA and recycle it for subsequent repair events.[6][7]
Core Mechanism of Action of this compound
This compound is a potent and selective inhibitor of the USP1-UAF1 complex.[8] Its mechanism of action is centered on the blockade of USP1's enzymatic activity, which leads to the sustained ubiquitination of its key substrates. This targeted inhibition disrupts the precise spatio-temporal regulation of DNA repair pathways.
Upon treatment with a USP1 inhibitor like this compound, cells exhibit a marked accumulation of monoubiquitinated FANCD2 (FANCD2-Ub) and PCNA (PCNA-Ub).[6][9] This accumulation prevents the proper completion of DNA repair, leading to unresolved DNA lesions, replication stress, and genomic instability.[10][11]
Caption: USP1-UAF1 deubiquitinates FANCD2 and PCNA. This compound blocks this activity.
Synthetic Lethality in DNA Repair-Deficient Cancers
A key therapeutic strategy involving USP1 inhibitors is the exploitation of synthetic lethality. This occurs when the inhibition of USP1 is lethal to cancer cells that have a pre-existing deficiency in another DNA repair pathway, such as those with BRCA1 or BRCA2 mutations, but is tolerated by normal, healthy cells.[4][12][13]
The synthetic lethal relationship between USP1 inhibition and BRCA1/2 deficiency is driven primarily by the aberrant processing of ubiquitinated PCNA.[4][11][14] BRCA1/2-deficient cells already suffer from impaired homologous recombination (HR) and increased replication fork instability.[10] When USP1 is inhibited in these cells:
-
Hyperaccumulation of Ub-PCNA: The lack of deubiquitination leads to a massive buildup of both mono- and poly-ubiquitinated PCNA.[13][14]
-
PCNA Degradation: This hyper-ubiquitinated PCNA is targeted for degradation, leading to a depletion of total PCNA protein levels.[4][11]
-
Replication Catastrophe: The loss of PCNA, a critical component of the replication machinery, results in severe replication stress, decreased DNA synthesis, accumulation of single-strand breaks, and ultimately, cell death.[4][11][15]
This mechanism is distinct from that of PARP inhibitors, and importantly, USP1 inhibition can be effective in PARP-inhibitor resistant models.[10][12] Furthermore, combining USP1 and PARP inhibitors has been shown to be strongly synergistic in BRCA1/2-mutant models.[4][13]
Caption: USP1 inhibition is synthetically lethal with BRCA deficiency via PCNA dysregulation.
Quantitative Data for USP1 Inhibitors
The potency of USP1 inhibitors is determined through biochemical and cellular assays. This compound has demonstrated high potency against the USP1-UAF1 complex and selective cytotoxicity in BRCA1-mutant cells.
| Compound | Assay Type | Target/Cell Line | IC50 Value | Reference |
| This compound | Biochemical | USP1-UAF1 Complex | < 30 nM | [8] |
| This compound | Cell Viability | BRCA1-mutant Cell Line | < 100 nM | [8] |
| This compound | Cell Viability | BRCA1 Wild-Type Cell Line | > 10 µM | [8] |
| ML323 | Biochemical (Ub-Rho) | USP1-UAF1 Complex | 76 nM | [16] |
| ML323 | Biochemical (Ub-PCNA) | USP1-UAF1 Complex | 820 nM | [16] |
Table 1: Summary of reported IC50 values for selective USP1 inhibitors. ML323 is a well-characterized tool compound often used in USP1 research.
Key Experimental Protocols
Characterizing the mechanism of a USP1 inhibitor like this compound involves a multi-step process from biochemical validation to cellular activity assessment.
Caption: Workflow for characterizing USP1 inhibitors from biochemical to cellular assays.
Protocol: USP1/UAF1 Biochemical Inhibition Assay
This protocol measures the direct inhibitory effect of a compound on the enzymatic activity of the purified USP1-UAF1 complex. A common method is a fluorescence-based assay using a ubiquitin-conjugated fluorophore substrate like Ubiquitin-AMC (Ub-AMC).[17]
Materials:
-
Purified recombinant USP1/UAF1 complex.[17]
-
Ub-AMC substrate (BPS Bioscience, Cat# 81150 or similar).[17]
-
Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5 mM DTT, 0.01% Triton X-100).
-
Test compound (e.g., this compound) serially diluted in DMSO.
-
96-well black microplate.
-
Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-460 nm).
Methodology:
-
Prepare a working solution of USP1/UAF1 complex in assay buffer to the desired final concentration (e.g., 0.5-5 nM).
-
Add 48 µL of the diluted enzyme complex to each well of the 96-well plate.
-
Add 2 µL of serially diluted test compound or DMSO (vehicle control) to the wells.
-
Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.
-
Prepare a working solution of Ub-AMC substrate in assay buffer (e.g., final concentration of 100-200 nM).
-
Initiate the enzymatic reaction by adding 50 µL of the Ub-AMC solution to each well.
-
Immediately begin reading the fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence curve).
-
Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
Protocol: Cellular Target Engagement via Western Blot
This protocol confirms that the inhibitor blocks USP1 activity in a cellular context by measuring the accumulation of its ubiquitinated substrates.
Materials:
-
Cancer cell lines (e.g., U2OS, HCT116, or a BRCA1-mutant/WT isogenic pair).
-
Test compound (this compound).
-
Optional: DNA damaging agent (e.g., Mitomycin C (MMC) or Cisplatin to induce substrate ubiquitination).
-
Lysis Buffer (e.g., RIPA buffer with protease and DUB inhibitors like PR-619).
-
Primary antibodies: anti-PCNA, anti-FANCD2, anti-GAPDH (loading control).
-
Secondary HRP-conjugated antibodies.
-
SDS-PAGE gels and Western blot equipment.
Methodology:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with the test compound at various concentrations (e.g., 0.1x to 100x the biochemical IC50) for a specified time (e.g., 6-24 hours). A DMSO-treated sample serves as a negative control.
-
Optional: Co-treat with a DNA damaging agent like Cisplatin (10-100 µM) for the final 6 hours to enhance the ubiquitination signal.[16]
-
Harvest cells, wash with PBS, and lyse with ice-cold lysis buffer.
-
Quantify total protein concentration using a BCA assay.
-
Denature equal amounts of protein lysate by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE. The monoubiquitinated forms of PCNA (~37 kDa) and FANCD2 (~162 kDa) will migrate slower than their unmodified counterparts (~29 kDa and ~155 kDa, respectively).
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies overnight at 4°C.
-
Wash and incubate with secondary antibodies.
-
Develop the blot using an ECL substrate and image the chemiluminescence.
-
Analyze the band intensities. A successful target engagement will show a dose-dependent increase in the ratio of ubiquitinated to unmodified PCNA and FANCD2.[9]
Conclusion
This compound and other selective USP1 inhibitors represent a promising class of targeted anticancer agents. Their mechanism of action is rooted in the disruption of critical DNA repair pathways through the inhibition of PCNA and FANCD2 deubiquitination. This leads to a powerful synthetic lethal phenotype in cancers harboring deficiencies in other DDR pathways, most notably BRCA1/2 mutations. The continued investigation of these inhibitors, supported by the robust biochemical and cellular protocols outlined herein, holds significant potential for developing novel therapies for difficult-to-treat and drug-resistant cancers.
References
- 1. Structure-function analysis of USP1: insights into the role of Ser313 phosphorylation site and the effect of cancer-associated mutations on autocleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. USP1 deubiquitinase: cellular functions, regulatory mechanisms and emerging potential as target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The deubiquitinating enzyme USP1 regulates the Fanconi anemia pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inactivation of Murine Usp1 Results in Genomic Instability and a Fanconi Anemia Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. USP1 is Required for Replication Fork Protection in BRCA1-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tangotx.com [tangotx.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comprehensive interrogation of synthetic lethality in the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
Usp1-IN-3 and the USP1/UAF1 Complex: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Usp1-IN-3, a selective inhibitor of the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) deubiquitinase complex. This document details the mechanism of action, key quantitative data, experimental protocols, and the critical signaling pathways governed by this enzyme complex, offering a valuable resource for researchers in oncology and DNA damage response.
Introduction
Ubiquitin-Specific Protease 1 (USP1), in complex with its essential cofactor UAF1, is a key regulator of the DNA damage response (DDR).[1][2] The USP1/UAF1 complex plays a critical role in two major DNA repair pathways: the Fanconi Anemia (FA) pathway and Translesion Synthesis (TLS).[3][4][5] By deubiquitinating key substrates such as FANCD2 and PCNA, USP1/UAF1 facilitates the timely termination of DNA repair processes.[3][5][6] Dysregulation of USP1 activity is implicated in various cancers, making it an attractive therapeutic target. This compound is a potent and selective small molecule inhibitor of the USP1/UAF1 complex, demonstrating significant potential for cancer therapy, particularly in tumors with deficiencies in other DNA repair pathways like those with BRCA1 mutations.[2][7]
Mechanism of Action
This compound is a selective inhibitor of the USP1/UAF1 deubiquitinase complex.[7] The catalytic activity of USP1 is dependent on its association with UAF1. This compound exerts its inhibitory effect on the complex, preventing the deubiquitination of key substrates involved in DNA repair. This leads to the accumulation of monoubiquitinated FANCD2 and PCNA, which in turn disrupts the normal progression of the Fanconi Anemia and Translesion Synthesis pathways.[3][5] This disruption of DNA repair can lead to synthetic lethality in cancer cells that are already deficient in other DNA repair mechanisms, such as those with BRCA1 mutations.[2]
Data Presentation
The following tables summarize the quantitative data for this compound and other relevant USP1 inhibitors for comparative purposes.
Table 1: In Vitro Potency of this compound and Comparative USP1 Inhibitors
| Compound | Target | IC50 | Assay Type | Reference |
| This compound | USP1/UAF1 | <30 nM | Biochemical Assay | [7] |
| ML323 | USP1/UAF1 | 76 nM | Ubiquitin-Rhodamine Assay | [5] |
| ML323 | USP1/UAF1 | 174 nM | K63-linked di-Ubiquitin Gel-based Assay | [5] |
| ML323 | USP1/UAF1 | 820 nM | Ub-PCNA Gel-based Assay | [5] |
| KSQ-4279 | USP1/UAF1 | Sub-nanomolar | Biochemical Assay |
Table 2: Cellular Activity of this compound
| Compound | Cell Line | IC50 | Assay Type | Reference |
| This compound | BRCA1 mutant | <100 nM | Viability Assay | [7] |
| This compound | BRCA1 WT | >10 µM | Viability Assay | [7] |
Table 3: Selectivity Profile of a Representative USP1 Inhibitor (ML323)
| Deubiquitinase | IC50 (µM) |
| USP1/UAF1 | 0.076 |
| USP2 | >200 |
| USP5 | >200 |
| USP7 | >200 |
| USP8 | >200 |
| USP10 | >200 |
| USP11 | >200 |
| USP14 | >200 |
| USP21 | >200 |
| USP46/UAF1 | >200 |
Note: A specific selectivity panel for this compound against a broad range of deubiquitinases is not currently available in the public domain. The data for ML323 is provided as a representative example of a selective USP1 inhibitor.[5]
Signaling Pathways
The following diagrams illustrate the key signaling pathways regulated by the USP1/UAF1 complex.
Caption: The Fanconi Anemia (FA) DNA repair pathway.
Caption: The Translesion Synthesis (TLS) DNA repair pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound and other USP1 inhibitors.
Biochemical Assays
1. Ubiquitin-Rhodamine 110 (Ub-Rho110) Assay
This is a fluorescence-based assay to measure the deubiquitinase activity of USP1/UAF1.
-
Principle: The Ub-Rho110 substrate is non-fluorescent. Upon cleavage by a DUB, the highly fluorescent Rhodamine 110 is released, and the increase in fluorescence is proportional to enzyme activity.
-
Materials:
-
Recombinant human USP1/UAF1 complex
-
Ubiquitin-Rhodamine 110 substrate
-
Assay buffer: 50 mM HEPES (pH 7.5), 0.1 mg/mL BSA, 0.5 mM EDTA, 1 mM DTT
-
This compound or other test compounds
-
384-well black, low-volume plates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 535 nm)
-
-
Protocol:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add 50 nL of the compound solution or DMSO (vehicle control).
-
Add 10 µL of USP1/UAF1 enzyme solution (e.g., 2X final concentration) to each well and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of Ub-Rho110 substrate solution (e.g., 2X final concentration).
-
Immediately begin kinetic reading of fluorescence intensity every 60 seconds for 30 minutes.
-
Calculate the initial reaction velocity (slope of the linear portion of the fluorescence curve).
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
2. Di-ubiquitin Cleavage Assay (Gel-based)
This assay provides a direct visualization of the cleavage of a di-ubiquitin substrate.
-
Principle: USP1/UAF1 cleaves a di-ubiquitin chain into mono-ubiquitin, which can be resolved and visualized by SDS-PAGE.
-
Materials:
-
Recombinant human USP1/UAF1 complex
-
K63-linked di-ubiquitin
-
Assay buffer: 50 mM HEPES (pH 7.8), 0.1 mg/ml BSA, 0.5 mM EDTA, 1 mM DTT
-
This compound or other test compounds
-
SDS-PAGE gels (e.g., 4-20% gradient)
-
Coomassie Brilliant Blue or silver stain
-
Gel imaging system
-
-
Protocol:
-
Prepare a serial dilution of this compound.
-
In a microcentrifuge tube, combine USP1/UAF1 complex (e.g., 100 nM final concentration) and K63-linked di-ubiquitin (e.g., 2 µM final concentration) in assay buffer.
-
Add the desired concentration of this compound or DMSO.
-
Incubate the reaction at 37°C for 1 hour.
-
Stop the reaction by adding 2X Laemmli sample buffer and boiling for 5 minutes.
-
Separate the reaction products on an SDS-PAGE gel.
-
Stain the gel with Coomassie Blue or silver stain.
-
Image the gel and quantify the band intensities for di-ubiquitin and mono-ubiquitin to determine the extent of cleavage and inhibition.
-
Cellular Assays
1. Cellular Target Engagement: PCNA and FANCD2 Ubiquitination
This Western blot-based assay confirms that this compound inhibits USP1/UAF1 activity in a cellular context.
-
Principle: Inhibition of USP1/UAF1 leads to an accumulation of monoubiquitinated PCNA (Ub-PCNA) and FANCD2 (Ub-FANCD2), which can be detected by their increased molecular weight on a Western blot.
-
Materials:
-
Cancer cell line of interest (e.g., U2OS, HeLa)
-
This compound
-
DNA damaging agent (e.g., cisplatin, hydroxyurea) (optional, to induce substrate ubiquitination)
-
RIPA lysis buffer with protease and DUB inhibitors (e.g., NEM)
-
Primary antibodies against PCNA and FANCD2
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Western blotting equipment
-
-
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with a dose-response of this compound for a specified time (e.g., 6-24 hours). A positive control with a known USP1 inhibitor (e.g., ML323) is recommended.
-
(Optional) Co-treat with a DNA damaging agent for the last few hours of the incubation to increase the pool of ubiquitinated substrates.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and Western blotting with antibodies against PCNA and FANCD2.
-
Develop the blot and quantify the band intensities for the unmodified and monoubiquitinated forms of the proteins. An increase in the ratio of ubiquitinated to unmodified protein indicates target engagement.
-
2. Co-Immunoprecipitation (Co-IP) for Target Interaction
This assay can be used to demonstrate the interaction of USP1 with its substrates.
-
Principle: An antibody against a protein of interest is used to pull down that protein and any interacting partners from a cell lysate.
-
Materials:
-
Cancer cell line of interest
-
This compound
-
Co-IP lysis buffer
-
Antibodies for immunoprecipitation (e.g., anti-USP1) and for Western blotting (e.g., anti-FANCD2, anti-PCNA)
-
Protein A/G agarose beads
-
-
Protocol:
-
Treat cells with this compound or DMSO.
-
Lyse cells and pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-USP1 antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the protein complexes from the beads.
-
Analyze the eluate by Western blotting for the presence of FANCD2 and PCNA. A decrease in the interaction upon treatment with this compound could suggest a conformational change in USP1.
-
In Vivo Xenograft Model
This protocol describes a general approach for evaluating the efficacy of this compound in a mouse xenograft model.
-
Principle: The anti-tumor activity of this compound is assessed by its ability to inhibit the growth of human cancer cell-derived tumors in immunocompromised mice.
-
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Cancer cell line of interest (e.g., a BRCA1-mutant ovarian or breast cancer cell line)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
-
Protocol:
-
Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.
-
Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and monitor the body weight of the mice regularly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting for pharmacodynamic markers like Ub-PCNA).
-
Plot tumor growth curves and perform statistical analysis to determine the efficacy of this compound.
-
Experimental Workflow
The following diagram outlines a typical workflow for the discovery and characterization of a USP1 inhibitor like this compound.
Caption: A typical workflow for USP1 inhibitor discovery and development.
Conclusion
This compound is a promising selective inhibitor of the USP1/UAF1 complex with demonstrated biochemical and cellular activity. Its mechanism of action, centered on the disruption of key DNA repair pathways, makes it a compelling candidate for further investigation, particularly in the context of synthetic lethality in cancers with underlying DNA repair deficiencies. This technical guide provides a foundational resource for researchers aiming to explore the therapeutic potential of targeting the USP1/UAF1 complex.
References
- 1. USP1 inhibition: A journey from target discovery to clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Nominating Novel USP1 Small Molecule Inhibitor as a Preclinical Candidate for BRCA mutant tumors| Insilico Medicine [insilico.com]
The Role of Usp1-IN-3 in the Fanconi Anemia Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fanconi Anemia (FA) pathway is a critical cellular mechanism responsible for the repair of DNA interstrand crosslinks (ICLs), a highly toxic form of DNA damage. A central event in the activation of this pathway is the monoubiquitination of the FANCD2 protein, a process tightly regulated by a cascade of FA core complex proteins. The removal of this ubiquitin mark, or deubiquitination, is equally crucial for the proper progression and completion of DNA repair. This process is primarily mediated by the ubiquitin-specific protease 1 (USP1) in complex with its cofactor UAF1. Dysregulation of the FA pathway leads to Fanconi anemia, a rare genetic disorder characterized by bone marrow failure, congenital abnormalities, and a predisposition to cancer.
Recent research has identified USP1 as a promising therapeutic target for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The rationale behind this approach, known as synthetic lethality, is that inhibiting USP1 in cells that are already compromised in their ability to repair DNA through homologous recombination will lead to an overwhelming accumulation of DNA damage and subsequent cell death. Usp1-IN-3 is a potent and selective small molecule inhibitor of USP1. This technical guide provides an in-depth overview of the role of this compound in the Fanconi Anemia pathway, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular mechanisms.
This compound: A Selective Inhibitor of USP1
This compound is a small molecule that has been identified as a selective inhibitor of the deubiquitinating activity of the USP1-UAF1 complex. Its potency and selectivity make it a valuable tool for studying the intricate role of USP1 in the FA pathway and as a potential therapeutic agent.
Quantitative Data Summary
The following tables summarize the key quantitative data available for this compound and other relevant USP1 inhibitors. This data provides a comparative overview of their potency and cellular effects.
| Inhibitor | Target | IC50 | Cell Line | Parameter | IC50 | Reference |
| This compound | USP1-UAF1 | <30 nM | BRCA1 mutant | Viability | <100 nM | [1] |
| This compound | USP1-UAF1 | <30 nM | BRCA1 WT | Viability | >10 µM | [1] |
| Usp1-IN-2 | USP1 | <50 nM | - | - | - | [2] |
| SJB3-019A | USP1 | - | K562 | Cytotoxicity | 0.0781 µM | [3] |
Table 1: In vitro and cellular potency of selected USP1 inhibitors.
Mechanism of Action of this compound in the Fanconi Anemia Pathway
The canonical Fanconi Anemia pathway is activated in response to DNA damage, particularly ICLs. This activation leads to the monoubiquitination of FANCD2 at lysine 561. Monoubiquitinated FANCD2 (FANCD2-Ub) then localizes to chromatin at the site of damage, where it plays a crucial role in recruiting other DNA repair factors. For the DNA repair process to be completed and the cell cycle to resume, FANCD2-Ub must be deubiquitinated. This is where USP1 plays its vital role.
By inhibiting USP1, this compound prevents the deubiquitination of FANCD2. This leads to the accumulation of FANCD2-Ub on the chromatin. While the initial ubiquitination of FANCD2 is a necessary step for repair, the inability to remove the ubiquitin mark stalls the pathway, leading to persistent checkpoint activation and, ultimately, can trigger apoptosis. In the context of cancer cells with underlying DNA repair defects, this sustained pathway "on" state induced by this compound can be synthetically lethal.
Signaling Pathway Diagram
Caption: this compound inhibits USP1, blocking FANCD2 deubiquitination.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the effects of this compound on the Fanconi Anemia pathway.
Western Blot for FANCD2 Monoubiquitination
This protocol is designed to quantify the dose-dependent effect of this compound on the monoubiquitination status of FANCD2.
Materials:
-
Cell lines (e.g., HeLa, U2OS, or FA patient-derived cell lines)
-
This compound (dissolved in DMSO)
-
Mitomycin C (MMC) as a positive control for FA pathway activation
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: anti-FANCD2 (e.g., Santa Cruz Biotechnology, sc-20022)
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency on the day of treatment. Treat cells with increasing concentrations of this compound (e.g., 0, 10, 30, 100, 300 nM) for a predetermined time (e.g., 24 hours). Include a positive control treated with MMC (e.g., 50 ng/mL for 16 hours) and a vehicle control (DMSO).
-
Cell Lysis and Protein Quantification: Wash cells with ice-cold PBS and lyse with RIPA buffer. Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer proteins to a membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with the primary anti-FANCD2 antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, apply the chemiluminescent substrate and capture the signal using an imaging system. Two bands for FANCD2 should be visible: the lower band representing the unmodified protein (FANCD2-S) and the upper, slower-migrating band representing the monoubiquitinated form (FANCD2-L).
-
Quantification: Densitometry analysis can be performed to quantify the ratio of FANCD2-L to FANCD2-S.
Cell Viability Assay
This protocol measures the cytotoxic effect of this compound, particularly in cell lines with and without FA pathway deficiencies.
Materials:
-
Cell lines (e.g., FA-patient derived cells and their corrected counterparts)
-
This compound
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or PrestoBlue™)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Treatment: The following day, treat the cells with a serial dilution of this compound.
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Immunofluorescence for RAD51 Foci Formation
This assay assesses the impact of this compound on homologous recombination (HR), a key DNA repair process downstream of FANCD2 activation.
Materials:
-
Cells grown on coverslips
-
This compound
-
DNA damaging agent (e.g., MMC or ionizing radiation)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-RAD51
-
Secondary antibody: fluorescently-labeled anti-rabbit IgG
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound for a specified duration before inducing DNA damage.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde, followed by permeabilization with Triton X-100.
-
Immunostaining: Block the cells and then incubate with the primary anti-RAD51 antibody. After washing, incubate with the fluorescently-labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips with a DAPI-containing mounting medium and acquire images using a fluorescence microscope.
-
Analysis: Quantify the number of RAD51 foci per nucleus in a significant number of cells for each condition.
Experimental Workflow Diagram
References
Usp1-IN-3: A Technical Guide to its Mechanism and Effect on PCNA Ubiquitination
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Usp1-IN-3, a potent and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1). We delve into its mechanism of action, with a particular focus on its downstream effect on the ubiquitination of Proliferating Cell Nuclear Antigen (PCNA), a critical regulator of DNA replication and repair. This document summarizes key quantitative data, provides detailed experimental protocols for assessing its activity, and visualizes the relevant biological pathways and experimental workflows.
Introduction: The USP1-PCNA Axis in DNA Damage Response
Ubiquitin-Specific Protease 1 (USP1), in complex with its cofactor UAF1 (USP1-associated factor 1), is a key deubiquitinating enzyme (DUB) that plays a crucial role in the DNA Damage Response (DDR). A primary substrate of the USP1-UAF1 complex is monoubiquitinated PCNA (Ub-PCNA). PCNA is a scaffold protein that encircles DNA and is essential for DNA replication and repair.
Following DNA damage, PCNA is monoubiquitinated at the lysine 164 residue. This modification serves as a molecular switch, promoting the recruitment of low-fidelity translesion synthesis (TLS) polymerases that can bypass DNA lesions, thus preventing replication fork collapse. The timely removal of this ubiquitin mark by USP1 is critical to terminate TLS and restore normal, high-fidelity DNA replication. Dysregulation of this process can lead to genomic instability, a hallmark of cancer.
This compound and its analogues are small molecule inhibitors that target the catalytic activity of USP1. By inhibiting USP1, these compounds prevent the deubiquitination of PCNA, leading to the accumulation of Ub-PCNA. This sustained ubiquitination can disrupt the normal cell cycle and sensitize cancer cells to DNA-damaging agents, making USP1 an attractive target for cancer therapy.
Quantitative Data
The inhibitory activity of this compound and its analogues has been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative findings.
Table 1: In Vitro Inhibitory Activity of this compound Analogues against USP1-UAF1
| Compound | Assay Type | Substrate | IC50 (nM) | Reference |
| This compound | Not Specified | Not Specified | < 30 | N/A |
| ML323 | Ubiquitin-Rhodamine | Ub-Rho | 76 | [1] |
| ML323 | Gel-based | K63-linked diubiquitin | 174 | [1] |
| ML323 | Gel-based | Ub-PCNA | 820 | [1] |
Table 2: Cellular Activity of this compound Analogues
| Compound | Cell Line | Assay Type | Effect | Concentration | Reference |
| SJB3-019A | K562 (Chronic Myelogenous Leukemia) | Cytotoxicity | IC50 = 78.1 nM | [2][3][4] | |
| ML323 | H596 (Non-small cell lung cancer) | Western Blot | Increased Ub-PCNA levels | Starting at 5 µM | N/A |
| Related Compound | MDA-MB-436 (Breast Cancer) | Cell Viability | IC50 < 50 nM | N/A | |
| SJB3-019A | B-cell acute lymphoblastic leukemia cells | Cell Viability | IC50 ~0.4-0.6 µM (at 48h) | [5] | |
| ML323 | HCT116 (Colon Cancer) | Western Blot | Increased Ub-PCNA | 2.5 µM | [6] |
Signaling Pathways and Experimental Workflows
The USP1-PCNA Signaling Pathway
The following diagram illustrates the central role of USP1 in regulating PCNA ubiquitination and the mechanism of action of this compound.
Caption: USP1-PCNA signaling and this compound inhibition.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a typical experimental workflow to characterize the effects of this compound.
Caption: Experimental workflow for this compound.
Experimental Protocols
In Vitro USP1 Inhibition Assay (Fluorogenic)
This protocol is adapted from commercially available USP1 inhibitor screening kits and can be used to determine the in vitro IC50 of this compound.
Materials:
-
Recombinant human USP1-UAF1 complex
-
Ubiquitin-AMC (7-amino-4-methylcoumarin) substrate
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 0.1 mg/ml BSA, 1 mM DTT)
-
This compound (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
In a 96-well plate, add 25 µL of diluted USP1-UAF1 solution to each well, except for the "no enzyme" control wells.
-
Add 5 µL of the this compound serial dilutions to the appropriate wells. For control wells, add 5 µL of assay buffer with DMSO.
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the Ubiquitin-AMC substrate to all wells.
-
Immediately measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) at time zero.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the final fluorescence intensity.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control and plot the dose-response curve to determine the IC50 value.
Western Blot for PCNA Ubiquitination
This protocol describes the detection of ubiquitinated PCNA in cells treated with this compound.
Materials:
-
Cancer cell line of interest (e.g., HCT116, U2OS)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PCNA, anti-Ubiquitin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for the desired time (e.g., 6-24 hours). Include a DMSO-treated control.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE. A lower percentage gel may be required to resolve the higher molecular weight ubiquitinated PCNA species.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-PCNA antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Capture the image using an imaging system. The unmodified PCNA band will appear at ~29 kDa, while the monoubiquitinated form (Ub-PCNA) will be at ~37 kDa.
-
Quantify the band intensities to determine the fold-change in Ub-PCNA levels relative to the control.
Cell Viability Assay (MTT)
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a DMSO control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control and plot the dose-response curve to determine the IC50 value.
Conclusion
This compound is a valuable research tool for investigating the role of the USP1-PCNA axis in DNA damage response and other cellular processes. Its ability to potently and selectively inhibit USP1 leads to a predictable increase in PCNA ubiquitination, which can be leveraged to study the downstream consequences of this post-translational modification. The experimental protocols provided in this guide offer a framework for researchers to further characterize the activity of this compound and explore its therapeutic potential in various cancer models. Further investigation into the specific cellular contexts where this compound exhibits the most potent anti-cancer activity will be crucial for its future development as a therapeutic agent.
References
- 1. ubpbio.com [ubpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SJB3-019A | DUB | TargetMol [targetmol.com]
- 4. apexbt.com [apexbt.com]
- 5. Inhibition of USP1 induces apoptosis via ID1/AKT pathway in B-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unveiling the Role of Usp1-IN-3 in Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ubiquitin-Specific Protease 1 (USP1) is a critical deubiquitinase enzyme that plays a pivotal role in the DNA damage response (DDR) and cell cycle regulation. Its inhibition has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in DNA repair pathways. Usp1-IN-3 is a selective inhibitor of USP1. This technical guide provides an in-depth exploration of the function of this compound in inducing cell cycle arrest, detailing its mechanism of action, relevant signaling pathways, and the experimental protocols to investigate its effects. While specific quantitative cell cycle data for this compound is not publicly available, this guide presents representative data from other potent USP1 inhibitors to illustrate the expected cellular response.
Introduction to USP1 and its Role in Cell Cycle Control
USP1 is a deubiquitinating enzyme (DUB) that removes ubiquitin from specific protein substrates, thereby regulating their stability and function.[1][2] Two of the most well-characterized substrates of USP1 are crucial players in the DNA damage response: Fanconi Anemia group D2 protein (FANCD2) and Proliferating Cell Nuclear Antigen (PCNA).[2][3]
The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of the genome. USP1 levels are themselves subject to cell cycle control, with protein levels being low during the G1 phase and peaking in the S and G2/M phases.[4] This dynamic regulation is critical for its function in DNA replication and repair.
Key functions of USP1 in the cell cycle and DNA damage response:
-
Fanconi Anemia (FA) Pathway: USP1 deubiquitinates monoubiquitinated FANCD2, a key event in the FA pathway that is essential for the repair of DNA interstrand crosslinks.[1][3] Inhibition of USP1 leads to the accumulation of ubiquitinated FANCD2.[3]
-
Translesion Synthesis (TLS): USP1 reverses the monoubiquitination of PCNA, a process that is required to recruit specialized, low-fidelity DNA polymerases to bypass DNA lesions during replication.[2][3][5] By deubiquitinating PCNA, USP1 helps to terminate the TLS process and prevent increased mutagenesis.[4]
-
Centrosome Duplication: Recent studies have implicated USP1 in the regulation of centrosome duplication, a process tightly linked to cell cycle progression.[6]
This compound: A Selective USP1 Inhibitor
This compound is a selective and potent inhibitor of the USP1-UAF1 deubiquitinase complex, with a reported IC50 value of less than 30 nM.[7] Its primary mechanism of action is the inhibition of the deubiquitinating activity of USP1. This leads to the hyperaccumulation of ubiquitinated forms of its substrates, FANCD2 and PCNA.[2] The sustained ubiquitination of these proteins disrupts the normal progression of the DNA damage response and can trigger cell cycle arrest and apoptosis, particularly in cancer cells with underlying DNA repair defects.[2][8]
Mechanism of this compound-Induced Cell Cycle Arrest
The inhibition of USP1 by this compound is expected to induce cell cycle arrest primarily through the disruption of DNA replication and the activation of DNA damage checkpoints.
-
S-Phase Arrest: The accumulation of monoubiquitinated PCNA following USP1 inhibition can lead to stalled replication forks and the accumulation of single-stranded DNA.[8] This, in turn, activates the S-phase checkpoint, leading to a transient arrest in the S-phase of the cell cycle.[8]
-
G2/M Arrest: If the DNA damage induced by USP1 inhibition is substantial, cells may arrest at the G2/M checkpoint to prevent entry into mitosis with damaged DNA.[9] Studies on USP1 knockdown have demonstrated a G2/M arrest in colorectal cancer cells.[9]
The following diagram illustrates the proposed signaling pathway leading to cell cycle arrest upon USP1 inhibition by this compound.
Caption: Signaling Pathway of USP1 Inhibition by this compound
Quantitative Analysis of Cell Cycle Arrest
While specific data for this compound is not available, the following table summarizes representative data from studies using other potent USP1 inhibitors, such as ML323, to illustrate the expected effect on cell cycle distribution in cancer cell lines. It is important to note that the extent of cell cycle arrest can be cell-line dependent and may be enhanced when combined with DNA-damaging agents.[10]
| Treatment | Cell Line | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| DMSO (Control) | H596 (NSCLC) | 45 | 30 | 25 | [10] |
| ML323 (20 µM) | H596 (NSCLC) | 43 | 32 | 25 | [10] |
| Cisplatin (5 µM) | H596 (NSCLC) | 25 | 45 | 30 | [10] |
| ML323 (20 µM) + Cisplatin (5 µM) | H596 (NSCLC) | 15 | 65 | 20 | [10] |
| shControl | HCT116 (Colorectal) | 55.2 | 28.3 | 16.5 | [9] |
| shUSP1 | HCT116 (Colorectal) | 35.1 | 25.4 | 39.5 | [9] |
Disclaimer: This data is representative of the effects of USP1 inhibition by compounds other than this compound and should be used for illustrative purposes only. Direct experimental validation with this compound is required to determine its specific effects.
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution using propidium iodide (PI) staining followed by flow cytometry.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with desired concentrations of this compound or vehicle control for the indicated time.
-
Cell Harvest: Harvest cells by trypsinization, and collect them by centrifugation at 500 x g for 5 minutes.
-
Washing: Wash the cell pellet once with PBS and centrifuge again.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS. Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. Gate the cell population to exclude debris and doublets. Analyze the cell cycle distribution (G1, S, and G2/M phases) using appropriate software.
Caption: Experimental Workflow for Cell Cycle Analysis
Western Blotting for Key Signaling Proteins
This protocol outlines the detection of key proteins involved in the USP1 signaling pathway by Western blotting.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Ub-FANCD2, anti-Ub-PCNA, anti-USP1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound as described above. Lyse the cells in RIPA buffer. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein lysates and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to determine the relative protein expression levels.
Conclusion and Future Directions
This compound, as a selective inhibitor of USP1, holds significant potential as a tool for cancer research and as a potential therapeutic agent. Its mechanism of action, centered on the disruption of the DNA damage response through the accumulation of ubiquitinated FANCD2 and PCNA, is expected to lead to cell cycle arrest, primarily in the S and G2/M phases. This guide provides a framework for investigating the function of this compound in cell cycle control. Future research should focus on obtaining direct quantitative data for this compound's effects on the cell cycle in various cancer cell lines, both as a single agent and in combination with DNA-damaging therapies. Elucidating the precise molecular determinants of sensitivity to this compound will be crucial for its clinical development.
References
- 1. Insights into phosphorylation-dependent mechanisms regulating USP1 protein stability during the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. USP1 deubiquitinase: cellular functions, regulatory mechanisms and emerging potential as target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ML323 suppresses the progression of ovarian cancer via regulating USP1-mediated cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel role for the deubiquitinase USP1 in the control of centrosome duplication - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Ubiquitin Specific Protease 1 Sensitizes Colorectal Cancer Cells to DNA-Damaging Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
Usp1-IN-3 and Its Impact on Homologous Recombination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of the selective USP1 inhibitor, Usp1-IN-3, in the context of homologous recombination (HR), a critical DNA double-strand break repair pathway. This document summarizes the current understanding of the underlying molecular mechanisms, presents available quantitative data, details relevant experimental protocols, and provides visual representations of key pathways and workflows.
Introduction: USP1 as a Therapeutic Target in DNA Repair
Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a pivotal role in the DNA damage response (DDR). By removing ubiquitin from key proteins, USP1 regulates their stability and function, thereby influencing critical cellular processes such as DNA repair and cell cycle progression.[1][2] Two of the most well-characterized substrates of USP1 in the context of DNA repair are the Fanconi Anemia (FA) pathway protein, FANCD2, and the Proliferating Cell Nuclear Antigen (PCNA).[1][3] The coordinated ubiquitination and deubiquitination of these proteins are essential for the proper functioning of DNA repair pathways, including the FA pathway for interstrand crosslink repair and translesion synthesis (TLS).[1][3]
The USP1/UAF1 complex has been shown to promote homologous recombination (HR)-mediated double-strand break (DSB) repair.[1][2] This function is, at least in part, attributed to its role in suppressing the error-prone non-homologous end joining (NHEJ) pathway.[1][2] Given its central role in DNA repair, USP1 has emerged as a promising therapeutic target in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Inhibition of USP1 is synthetically lethal in these homologous recombination-deficient (HRD) tumors.
This compound is a potent and selective inhibitor of the USP1-UAF1 complex. Its ability to disrupt USP1's function makes it a valuable tool for studying the intricacies of DNA repair and a potential candidate for targeted cancer therapy.
Mechanism of Action: How this compound Impairs Homologous Recombination
This compound exerts its effects on homologous recombination primarily by inhibiting the deubiquitinating activity of the USP1/UAF1 complex. This inhibition leads to the hyper-ubiquitination of key DNA repair proteins, disrupting the finely tuned signaling cascade required for efficient HR.
The core mechanism involves the following key steps:
-
Inhibition of USP1/UAF1: this compound binds to the USP1/UAF1 complex, blocking its catalytic activity.
-
Accumulation of Ubiquitinated Substrates: The inhibition of USP1 leads to the accumulation of monoubiquitinated FANCD2 (FANCD2-Ub) and PCNA (PCNA-Ub).[1][3]
-
Dysregulation of the Fanconi Anemia Pathway: The FA pathway is crucial for the repair of DNA interstrand crosslinks, a type of damage that is often repaired by HR. The persistent ubiquitination of FANCD2 disrupts its normal cycle of chromatin association and dissociation, impairing the FA pathway and, consequently, HR-mediated repair of these lesions.
-
Impairment of RAD51 Loading and Dynamics: While USP1 depletion does not seem to affect the initial recruitment of the central recombinase RAD51 to sites of DNA damage, it does impair the subsequent resolution of RAD51 foci.[4] This suggests a role for USP1 in the later stages of HR, potentially through its interaction with RAD51AP1, a protein that promotes RAD51-mediated DNA strand invasion.[4][5] The sustained presence of RAD51 foci may indicate stalled or incomplete recombination.
The following diagram illustrates the signaling pathway affected by this compound.
References
- 1. The USP1/UAF1 Complex Promotes Double-Strand Break Repair through Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The USP1/UAF1 complex promotes double-strand break repair through homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inactivation of Murine Usp1 Results in Genomic Instability and a Fanconi Anemia Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The USP1-UAF1 complex interacts with RAD51AP1 to promote homologous recombination repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The USP1-UAF1 complex interacts with RAD51AP1 to promote homologous recombination repair - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding the Selectivity Profile of Usp1-IN-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Usp1-IN-3, a potent and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1). USP1, in complex with its cofactor UAF1, is a critical deubiquitinase (DUB) that regulates key DNA damage response (DDR) pathways, making it a compelling target for cancer therapy. This document details the inhibitor's selectivity, the biochemical and cellular context of its action, and the experimental methodologies used for its characterization.
Introduction to USP1 and its Inhibition
Ubiquitin-Specific Protease 1 (USP1) is a cysteine protease that plays a pivotal role in regulating the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways.[1] By forming a heterodimeric complex with USP1-Associated Factor 1 (UAF1), which allosterically enhances its catalytic activity, USP1 removes monoubiquitin from critical DNA repair proteins, primarily the Fanconi Anemia I-D2 (FANCI-FANCD2) complex and Proliferating Cell Nuclear Antigen (PCNA).[2][3][4] Deubiquitination of these substrates by USP1-UAF1 effectively "resets" the signaling cascade, allowing for the proper regulation of DNA repair.[4]
In many cancers, the upregulation of USP1 allows tumor cells to better tolerate DNA damage induced by chemotherapeutics, contributing to drug resistance.[4][5] Therefore, inhibiting USP1 is a promising therapeutic strategy to induce synthetic lethality, particularly in tumors with existing DNA repair defects (e.g., BRCA mutations), and to sensitize cancer cells to DNA-damaging agents. This compound has emerged as a potent and selective chemical probe for this purpose.
Mechanism of Action and Signaling Pathway
This compound functions by directly inhibiting the deubiquitinase activity of the USP1-UAF1 complex. This leads to the accumulation of monoubiquitinated FANCD2 and PCNA. The persistence of these ubiquitinated forms disrupts the coordinated response to DNA damage, ultimately leading to cell cycle arrest and apoptosis in cancer cells. While the precise binding mode of this compound is not publicly detailed, it is likely an allosteric inhibitor that binds to a cryptic pocket away from the active site, a mechanism observed for other selective USP1 inhibitors like ML323.[4]
Caption: USP1-UAF1 signaling pathway and point of inhibition by this compound.
Selectivity Profile of this compound
This compound is characterized as a highly potent and selective inhibitor of the USP1-UAF1 complex. While a comprehensive screening panel against all known human DUBs has not been made publicly available for this specific compound, the available data underscores its high affinity for its intended target.
| Target | IC50 (nM) | Assay Type | Notes |
| USP1-UAF1 Complex | < 30 | Biochemical Assay | Demonstrates high-potency inhibition of the target enzyme complex.[6] |
| Other DUBs | N/A | N/A | Data from a broad selectivity panel is not publicly available. |
| BRCA1 mutant cells | < 100 | Cell Viability | Shows potent cytotoxic effects in a synthetic lethal context.[6] |
| BRCA1 WT cells | > 10,000 | Cell Viability | Over 100-fold selectivity for BRCA1 mutant vs. wild-type cells.[6] |
N/A: Not publicly available.
The significant window between its biochemical potency and its cellular activity in wild-type versus DNA-repair deficient backgrounds highlights its on-target effect and therapeutic potential.
Experimental Protocols
Determining the potency and selectivity of a DUB inhibitor requires a multi-step approach, progressing from biochemical assays to cellular target engagement studies.
Biochemical Potency and Selectivity Workflow
The general workflow involves an initial high-throughput screen to identify hits, followed by dose-response assays to determine potency (IC50) and subsequent screening against a panel of related enzymes to establish selectivity.
Caption: Workflow for determining inhibitor potency and selectivity.
Protocol: Biochemical IC50 Determination (Ubiquitin-Rhodamine Assay)
This fluorogenic assay measures the enzymatic activity of USP1-UAF1 by monitoring the cleavage of a quenched ubiquitin-rhodamine 110 (Ub-Rho) substrate.
-
Reagents & Buffers:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM DTT, 0.1 mg/mL BSA.
-
Enzyme: Recombinant human USP1-UAF1 complex.
-
Substrate: Ubiquitin-Rhodamine 110.
-
Inhibitor: this compound dissolved in DMSO.
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO, followed by a further dilution in Assay Buffer.
-
In a 384-well microplate, add the diluted inhibitor or DMSO (vehicle control).
-
Add the USP1-UAF1 enzyme to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the Ub-Rho substrate to all wells.
-
Monitor the increase in fluorescence (Excitation: 485 nm, Emission: 535 nm) over 30-60 minutes using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration.
-
Normalize the rates relative to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: Cellular Target Engagement (Western Blot for Ub-PCNA)
This assay confirms that the inhibitor engages and blocks USP1 activity inside cells by measuring the accumulation of a known substrate, monoubiquitinated PCNA.
-
Cell Culture & Treatment:
-
Plate cancer cells (e.g., U2OS, HCT116) and allow them to adhere.
-
Treat cells with a DNA-damaging agent (e.g., 50 µM Cisplatin or 25 J/m² UV light) to induce PCNA monoubiquitination.
-
Concurrently, treat the cells with increasing concentrations of this compound or DMSO (vehicle control) for 6-12 hours.
-
-
Protein Extraction & Western Blotting:
-
Harvest cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate (20-40 µg) via SDS-PAGE on an 8-12% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against PCNA overnight at 4°C. This antibody will detect both unmodified PCNA (~29 kDa) and monoubiquitinated PCNA (Ub-PCNA, ~37 kDa).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for both PCNA and Ub-PCNA.
-
An effective on-target inhibitor will show a dose-dependent increase in the Ub-PCNA band intensity relative to the total PCNA signal.
-
Conclusion
This compound is a potent inhibitor of the USP1-UAF1 deubiquitinase complex, demonstrating high biochemical potency and significant cellular selectivity for cancer cells with deficiencies in DNA damage repair pathways, such as BRCA1 mutations. While comprehensive data against a broad panel of DUBs is not publicly available, its pronounced on-target cellular effects validate its utility as a selective chemical probe. The methodologies described herein provide a robust framework for characterizing this and other DUB inhibitors, which are a promising class of targeted agents for cancer therapy.
References
- 1. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USP1 deubiquitinase: cellular functions, regulatory mechanisms and emerging potential as target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Ubiquitin Specific Protease 1 Sensitizes Colorectal Cancer Cells to DNA-Damaging Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
The Role of USP1 Inhibition in Overcoming Chemoresistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the role of Ubiquitin-Specific Protease 1 (USP1) inhibitors in preventing chemoresistance, with a focus on the inhibitor Usp1-IN-3 and its analogs. By elucidating the core mechanisms of action, presenting key quantitative data, detailing experimental protocols, and visualizing the involved signaling pathways, this document serves as a comprehensive resource for professionals in the field of oncology and drug discovery.
Core Mechanism of Action: Disrupting the DNA Damage Response
Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a pivotal role in the DNA Damage Response (DDR), a network of cellular pathways that repair damaged DNA.[1] In many cancers, the DDR is hijacked to promote survival and resistance to DNA-damaging chemotherapeutic agents.[1] USP1 contributes to this resistance by deubiquitinating and stabilizing key proteins involved in two critical DNA repair pathways: the Fanconi Anemia (FA) pathway and Translesion Synthesis (TLS).[2][3]
The primary substrates of USP1 in these pathways are FANCD2 (Fanconi Anemia complementation group D2) and PCNA (Proliferating Cell Nuclear Antigen).[1] Monoubiquitination of FANCD2 and PCNA is a crucial step for the recruitment of DNA repair machinery to sites of DNA damage.[2][3] USP1 reverses this process, thereby regulating the timing and extent of the DNA repair response.[2][3]
This compound and other USP1 inhibitors function by directly binding to and inhibiting the catalytic activity of USP1. This leads to the hyperaccumulation of monoubiquitinated FANCD2 and PCNA, which in turn disrupts the normal DNA repair process.[2][3] The persistent ubiquitination of these substrates leads to genomic instability and ultimately sensitizes cancer cells to the cytotoxic effects of chemotherapeutic agents like cisplatin and PARP inhibitors.[2][4]
Quantitative Data: Efficacy of USP1 Inhibitors
The potency and cellular effects of USP1 inhibitors have been quantified in various studies. The following tables summarize key data for this compound and the well-characterized USP1 inhibitor ML323.
| Inhibitor | Target | IC50 (in vitro) | Cell Line | Notes | Reference |
| This compound | USP1-UAF1 complex | <30 nM | - | Selective USP1 inhibitor. | [5] |
| This compound | Cell Viability | <100 nM | BRCA1 mutant cells | Demonstrates selective toxicity to cells with DNA repair deficiencies. | [5] |
| This compound | Cell Viability | >10 µM | BRCA1 wild-type cells | Highlights the synthetic lethality approach of targeting USP1. | [5] |
| ML323 | USP1-UAF1 complex | 76 nM | - | Determined by a ubiquitin-rhodamine assay. | [6] |
Table 1: In Vitro Potency of USP1 Inhibitors
| Cell Line | Treatment | Effect | Reference |
| H596 (Non-small cell lung cancer) | Cisplatin (100 µM) + ML323 (30 µM) | Significant increase in monoubiquitinated PCNA and FANCD2 compared to either agent alone. | [6] |
| H596 | Cisplatin + ML323 (1:1 and 1:4 ratios) | Potentiated cytotoxicity of cisplatin as determined by colony-forming assay. | [6] |
Table 2: Synergistic Effects of USP1 Inhibition with Chemotherapy
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function and efficacy of USP1 inhibitors.
USP1-UAF1 Deubiquitinase Activity Assay (Ubiquitin-Rhodamine)
This assay is used to determine the in vitro potency of USP1 inhibitors.
Principle: The assay measures the cleavage of a fluorogenic substrate, ubiquitin-rhodamine 110 (Ub-Rho), by the USP1-UAF1 enzyme complex. Inhibition of USP1-UAF1 results in a decreased rate of rhodamine 110 release and, consequently, a lower fluorescence signal.[4][7]
Materials:
-
Purified recombinant USP1-UAF1 complex
-
Ubiquitin-Rhodamine 110 substrate
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM DTT, 0.1% BSA
-
USP1 inhibitor (e.g., this compound)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the USP1 inhibitor in DMSO.
-
In a 384-well plate, add 5 µL of assay buffer.
-
Add 50 nL of the inhibitor dilutions to the wells.
-
Add 2.5 µL of a 4x solution of USP1-UAF1 (e.g., 4 nM final concentration) in assay buffer to each well.
-
Incubate the plate at room temperature for 30 minutes.
-
Initiate the reaction by adding 2.5 µL of a 4x solution of Ub-Rho (e.g., 200 nM final concentration) in assay buffer.
-
Immediately measure the fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) every minute for 30-60 minutes.
-
Calculate the initial reaction velocity (slope of the linear phase of the fluorescence curve).
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Western Blot for Ubiquitinated PCNA and FANCD2
This method is used to assess the cellular activity of USP1 inhibitors by measuring the accumulation of their ubiquitinated substrates.
Principle: Cells are treated with a USP1 inhibitor, and whole-cell lysates are subjected to SDS-PAGE and Western blotting to detect the monoubiquitinated forms of PCNA and FANCD2, which exhibit a characteristic size shift.[6]
Materials:
-
Cancer cell line of interest (e.g., H596, U2OS)
-
USP1 inhibitor (e.g., ML323)
-
Chemotherapeutic agent (e.g., Cisplatin)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-PCNA, anti-FANCD2
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the USP1 inhibitor, chemotherapeutic agent, or a combination of both for the desired time (e.g., 24 hours).
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate the proteins on an 8-12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PCNA or FANCD2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescence substrate.
-
Image the blot and quantify the band intensities for the unmodified and monoubiquitinated forms of PCNA and FANCD2.
Colony Formation Assay
This assay evaluates the long-term effect of USP1 inhibitors on the survival and proliferative capacity of cancer cells, particularly in combination with chemotherapy.
Principle: Cells are treated with the inhibitor and/or chemotherapeutic agent for a short period, and then allowed to grow for several days. The number of colonies formed is a measure of the cells' ability to survive the treatment and proliferate.[8]
Materials:
-
Cancer cell line of interest
-
USP1 inhibitor
-
Chemotherapeutic agent
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of the USP1 inhibitor, chemotherapeutic agent, or their combination.
-
After 24-48 hours, remove the treatment-containing medium and replace it with fresh medium.
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
Wash the colonies with PBS, fix with methanol for 15 minutes, and then stain with crystal violet solution for 20 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically containing >50 cells) in each well.
-
Calculate the surviving fraction for each treatment condition relative to the untreated control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by USP1 inhibition and a typical experimental workflow for evaluating USP1 inhibitors.
Caption: The Fanconi Anemia (FA) pathway and the inhibitory action of this compound.
Caption: The Translesion Synthesis (TLS) pathway and the role of USP1 inhibition.
Caption: A typical experimental workflow for the evaluation of USP1 inhibitors.
Conclusion
USP1 inhibitors, including this compound, represent a promising therapeutic strategy to combat chemoresistance in a variety of cancers. By targeting the core of the DNA damage response, these inhibitors can re-sensitize tumors to conventional therapies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of USP1 inhibition. As our understanding of the intricate roles of USP1 in cancer biology continues to grow, so too will the opportunities for developing novel and effective cancer treatments.
References
- 1. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of deubiquitinase inhibitors via high-throughput screening using a fluorogenic ubiquitin-rhodamine assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Foundational Research on USP1 Inhibition by Usp1-IN-3
This technical guide provides a comprehensive overview of the foundational research on the inhibition of Ubiquitin-Specific Protease 1 (USP1) by the selective inhibitor this compound. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting USP1 in oncology. This document details the mechanism of action, presents key quantitative data, and outlines the experimental protocols used to characterize this and other benchmark USP1 inhibitors.
Introduction: USP1 as a Therapeutic Target
Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a critical role in the DNA Damage Response (DDR).[1] By forming a complex with its essential cofactor, USP1-Associated Factor 1 (UAF1), USP1 removes monoubiquitin from key proteins involved in two major DNA repair pathways: the Fanconi Anemia (FA) pathway and Translesion Synthesis (TLS).[2][3] Its primary substrates are FANCD2 (Fanconi Anemia Complementation Group D2) and PCNA (Proliferating Cell Nuclear Antigen).[2][4]
The deubiquitination of FANCD2 and PCNA by USP1 is a crucial step for resetting these pathways, allowing cells to recover from DNA damage.[3] In certain cancers, particularly those with mutations in the BRCA1 gene, tumor cells become heavily reliant on the USP1-mediated DNA repair pathways for survival.[5] This dependency creates a therapeutic window, making USP1 a compelling target for synthetic lethality—an approach where inhibiting one protein (USP1) is selectively lethal to cells that have a loss-of-function mutation in another gene (e.g., BRCA1).
Quantitative Analysis of USP1 Inhibitors
This compound has been identified as a potent and selective inhibitor of the USP1-UAF1 complex. Its efficacy has been quantified through both biochemical and cell-based assays. For context, its performance is compared with other well-characterized USP1 inhibitors, ML323 and SJB3-019A.
Table 1: Biochemical Potency of USP1 Inhibitors
| Compound | Target | IC₅₀ | Assay Type | Reference(s) |
| This compound | USP1-UAF1 | <30 nM | Not Specified | [6] |
| ML323 | USP1-UAF1 | 76 nM | Ubiquitin-Rhodamine | [7][8] |
| 174 nM | Gel-Based (Di-Ubiquitin) | [8] | ||
| 820 nM | Gel-Based (Ub-PCNA) | [8] | ||
| SJB3-019A | USP1 | 78.1 nM | Cell-Based (ID1 Degradation) | [9][10] |
Table 2: Cell-Based Efficacy of USP1 Inhibitors
| Compound | Cell Line Context | IC₅₀ | Assay Type | Reference(s) |
| This compound | BRCA1 Mutant | <100 nM | Cell Viability | [6] |
| BRCA1 Wild-Type | >10 µM | Cell Viability | [6] | |
| ML323 | Ovarian Cancer (OVCAR8, EFO21) | Not specified, but susceptible | Cell Viability | [11] |
| SJB3-019A | Leukemia (K562) | 78.1 nM | Cytotoxicity | [9][10] |
Signaling Pathways and Mechanism of Inhibition
USP1 inhibitors function by disrupting the enzyme's ability to remove ubiquitin from its substrates. High-resolution structural studies of inhibitors like ML323 have revealed an allosteric mechanism of action. These inhibitors bind to a cryptic site within the USP1 protein, which induces conformational changes that disrupt the catalytic active site, thereby inhibiting its deubiquitinating activity.[3] This leads to the accumulation of monoubiquitinated FANCD2 and PCNA, triggering replication stress and ultimately leading to cell death, especially in HR-deficient cancer cells.
Key Experimental Protocols
Characterizing a novel USP1 inhibitor like this compound requires a suite of biochemical, cell-based, and in vivo assays. The following are detailed protocols for the key experiments cited in foundational USP1 research.
References
- 1. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes [synapse.patsnap.com]
- 2. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tangotx.com [tangotx.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SJB3-019A | DUB | TargetMol [targetmol.com]
- 10. glpbio.com [glpbio.com]
- 11. Frontiers | ML323 suppresses the progression of ovarian cancer via regulating USP1-mediated cell cycle [frontiersin.org]
Methodological & Application
Application Notes and Protocols for USP1 Inhibitors in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme that has emerged as a promising therapeutic target in oncology. USP1 plays a critical role in DNA damage repair pathways, including the Fanconi Anemia (FA) pathway and translesion synthesis (TLS), by deubiquitinating key proteins such as FANCD2 and PCNA.[1][2][3][4] Inhibition of USP1 can disrupt these repair mechanisms, leading to increased sensitivity of cancer cells to DNA damaging agents and inducing apoptosis.[2][4] This makes USP1 inhibitors a compelling class of compounds for cancer therapy.
Signaling Pathway of USP1 Inhibition
USP1 inhibitors function by blocking the deubiquitination of key substrates involved in DNA damage repair. This leads to an accumulation of ubiquitinated proteins, which can trigger cell cycle arrest and apoptosis.
Caption: Mechanism of action of USP1 inhibitors.
Dosage and Administration of ML323 in Mouse Xenograft Models
The following table summarizes the dosage and administration of the USP1 inhibitor ML323 in various mouse xenograft models based on published studies.
| Cancer Type | Cell Line | Mouse Strain | Dosage | Administration Route | Frequency | Duration | Reference |
| Osteosarcoma | 143B, HOS | Nude Mice | 5 mg/kg or 10 mg/kg | Intraperitoneal (i.p.) | Every 2 days | 3 weeks | [6][7] |
| Colon Cancer | HCT116 | N/A | 10 mg/kg | Intraperitoneal (i.p.) | Daily | 21 days | [8] |
Experimental Protocols
Formulation of USP1 Inhibitors for In Vivo Administration
Proper formulation of hydrophobic compounds like this compound is critical for bioavailability and efficacy in vivo. The following are suggested vehicle formulations.
Protocol 1: PEG-based Formulation [5]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Add 450 µL of saline (0.9% NaCl) to reach the final volume of 1 mL.
-
The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Protocol 2: Corn Oil-based Formulation [5]
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly until a clear solution is obtained.
-
The final vehicle composition will be 10% DMSO and 90% corn oil.
Note: It is recommended to prepare the working solution fresh on the day of use.
Subcutaneous Xenograft Mouse Model Protocol
This protocol outlines the establishment and treatment of a subcutaneous xenograft model.
Caption: Experimental workflow for a subcutaneous xenograft study.
-
Cell Preparation: Culture osteosarcoma cells (e.g., 143B or HOS) under standard conditions. Harvest cells during the logarithmic growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel) at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each nude mouse.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100 mm³). Randomly divide the mice into treatment and control groups.
-
Drug Administration: Administer ML323 intraperitoneally at the desired dose (e.g., 5 or 10 mg/kg) or the vehicle control solution according to the specified schedule (e.g., every 2 days).[6]
-
Monitoring: Measure tumor dimensions with calipers and body weight regularly (e.g., every 2 days). Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study (e.g., 3 weeks), euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry or western blotting.[6]
Concluding Remarks
While direct evidence for the in vivo application of this compound is limited in the current literature, the data from studies using the related compound ML323 provides a strong foundation for designing and executing xenograft studies with novel USP1 inhibitors. The protocols and data presented here serve as a valuable resource for researchers investigating the therapeutic potential of USP1 inhibition in cancer. It is recommended to perform initial dose-finding and toxicity studies for any new compound, including this compound, before commencing large-scale efficacy experiments.
References
- 1. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. USP1 inhibition suppresses the progression of osteosarcoma via destabilizing TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Usp1-IN-3 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Usp1-IN-3, a selective inhibitor of Ubiquitin-Specific Protease 1 (USP1), in high-throughput screening (HTS) applications. This document includes detailed experimental protocols, quantitative data for this compound and related compounds, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme that plays a critical role in the DNA damage response (DDR). By removing ubiquitin from key proteins such as FANCD2 and PCNA, USP1 is integral to the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways, respectively.[1] In certain cancers, particularly those with deficiencies in other DNA repair pathways like BRCA1 mutations, tumor cells become highly dependent on USP1 for survival.[2] This makes USP1 an attractive therapeutic target. This compound is a potent and selective inhibitor of the USP1-UAF1 complex and serves as a valuable tool compound for investigating the therapeutic potential of USP1 inhibition.
Data Presentation
The following tables summarize key quantitative data for this compound and other relevant USP1 inhibitors. This data is essential for designing and interpreting HTS experiments.
| Compound | Target | IC50 | Assay Type | Reference |
| This compound | USP1-UAF1 | <30 nM | Biochemical | [3] |
| ML323 | USP1-UAF1 | 76 nM | Ubiquitin-Rhodamine | [4] |
| KSQ-4279 (RO7623066) | USP1 | Selective at 0.01 µM | DUBprofiler Assay | [4] |
Table 1: Biochemical Potency of USP1 Inhibitors
| Cell Line Context | This compound IC50 | Significance | Reference |
| BRCA1 Mutant | <100 nM | Demonstrates synthetic lethality | [3] |
| BRCA1 Wild-Type | >10 µM | Highlights selectivity for BRCA-deficient cells | [3] |
Table 2: Cellular Activity of this compound
| Parameter | Value | Description | Reference |
| Z'-factor | >0.5 | A measure of assay robustness; values >0.5 are considered excellent for HTS. | [5] |
| DMSO Tolerance | <1% | Final concentration of DMSO should not exceed 1% to avoid assay interference. | [6] |
| Hit Selection Criteria | Z-score < -3.5 | A statistical measure to identify compounds with significant activity. | [7] |
Table 3: Key Parameters for a Robust USP1 HTS Assay
Signaling Pathway and Experimental Workflow
USP1 Signaling Pathway in DNA Damage Response
The diagram below illustrates the central role of USP1 in the Fanconi Anemia and Translesion Synthesis pathways. USP1, in complex with its cofactor UAF1, removes monoubiquitin from FANCD2 and PCNA, thereby regulating DNA repair processes. Inhibition of USP1 by compounds like this compound prevents this deubiquitination, leading to an accumulation of ubiquitinated substrates and subsequent disruption of DNA repair, which can be synthetically lethal in cancer cells with other DNA repair defects.
Caption: USP1's role in DNA damage repair pathways.
High-Throughput Screening Workflow for USP1 Inhibitors
The following diagram outlines a typical workflow for a high-throughput screening campaign to identify inhibitors of USP1, such as this compound. The process begins with assay development and validation, followed by the primary screen of a compound library, and concludes with hit confirmation and characterization.
Caption: Workflow for HTS of USP1 inhibitors.
Experimental Protocols
Biochemical High-Throughput Screening Assay for USP1 Inhibitors
This protocol is adapted from commercially available USP1 inhibitor screening assay kits and is suitable for HTS in a 384-well format.[6][7][8] The assay measures the cleavage of a fluorogenic ubiquitin-7-amido-4-methylcoumarin (Ub-AMC) substrate by the USP1-UAF1 complex.
Materials:
-
Recombinant human USP1/UAF1 complex
-
Ub-AMC substrate
-
Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 0.5 mM DTT, 0.01% Triton X-100, pH 8.0)
-
This compound (or other test compounds) dissolved in DMSO
-
Positive control inhibitor (e.g., Ubiquitin Aldehyde)
-
384-well black, low-volume assay plates
-
Plate reader capable of fluorescence detection (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare 1x Assay Buffer by diluting a 10x stock with distilled water and freshly adding DTT.
-
Thaw USP1/UAF1 complex and Ub-AMC substrate on ice.
-
Prepare a 2x working solution of USP1/UAF1 complex in 1x Assay Buffer. The final concentration in the assay should be empirically determined for optimal signal-to-background (e.g., 1-5 nM).
-
Prepare a 2x working solution of Ub-AMC substrate in 1x Assay Buffer (e.g., 200 nM final concentration).
-
-
Compound Plating:
-
Using an acoustic liquid handler or pin tool, transfer a small volume (e.g., 50 nL) of test compounds (including this compound) and controls from stock plates to the 384-well assay plates.
-
For dose-response experiments, create a serial dilution of the compounds.
-
-
Enzyme Addition and Incubation:
-
Add 10 µL of the 2x USP1/UAF1 working solution to each well containing the compounds.
-
For negative control wells (no enzyme activity), add 10 µL of 1x Assay Buffer.
-
For positive control wells (100% inhibition), add the positive control inhibitor. For no-inhibitor wells (0% inhibition), add DMSO.
-
Incubate the plates at room temperature for 30 minutes to allow for compound binding to the enzyme.
-
-
Reaction Initiation and Detection:
-
Initiate the enzymatic reaction by adding 10 µL of the 2x Ub-AMC substrate working solution to all wells.
-
Incubate the plates at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a plate reader at Ex/Em = 350/460 nm.
-
Data Analysis:
-
Normalization: Normalize the data using the no-inhibitor (0% inhibition) and positive control (100% inhibition) wells.
-
Z'-factor Calculation: Calculate the Z'-factor for each plate to assess assay quality.
-
Hit Identification: Identify primary hits based on a pre-defined threshold (e.g., Z-score < -3.5).
-
IC50 Determination: For dose-response plates, fit the data to a four-parameter logistic equation to determine the IC50 values.
Cellular Assay for USP1 Inhibition (Proliferation-Based)
This protocol describes a method to assess the effect of this compound on the proliferation of cancer cell lines, particularly in a synthetic lethality context.
Materials:
-
BRCA1 mutant and wild-type cell lines (e.g., paired isogenic lines)
-
Cell culture medium and supplements
-
This compound dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
384-well white, clear-bottom tissue culture plates
-
Multidrop dispenser
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Using a multidrop dispenser, seed the cells into 384-well plates at a pre-determined optimal density (e.g., 500-1000 cells/well) in 40 µL of medium.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Add 10 µL of the diluted compound to the cell plates. The final DMSO concentration should not exceed 0.5%.
-
Include wells with DMSO only as a vehicle control.
-
-
Incubation:
-
Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Measurement:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Data Analysis:
-
Normalization: Normalize the luminescence data to the vehicle control (DMSO) wells.
-
IC50 Determination: Plot the normalized data against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50 value for each cell line.
-
Synthetic Lethality Assessment: Compare the IC50 values between the BRCA1 mutant and wild-type cell lines. A significantly lower IC50 in the mutant line is indicative of synthetic lethality.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. USP1 inhibition: A journey from target discovery to clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantitative high-throughput efficacy profiling of approved oncology drugs in inflammatory breast cancer models of acquired drug resistance and re-sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. A High-Throughput Screening Method for Identification of Inhibitors of the Deubiquitinating Enzyme USP14 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Usp1-IN-3 in BRCA-Mutant Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for utilizing Usp1-IN-3, a selective inhibitor of Ubiquitin-Specific Protease 1 (USP1), to investigate synthetic lethality in BRCA-mutant cancer cells. This document outlines the molecular basis of this synthetic lethal interaction, furnishes key quantitative data for this compound, and presents detailed protocols for essential experiments to characterize its effects. Visual diagrams of the relevant signaling pathway and experimental workflows are included to facilitate understanding and experimental design.
Introduction to Synthetic Lethality with this compound
Synthetic lethality is a promising therapeutic strategy in oncology where the simultaneous loss of two genes or pathways results in cell death, while the loss of either one alone is viable. In the context of BRCA-mutant cancers, which have a deficient homologous recombination (HR) pathway for DNA double-strand break repair, cells become heavily reliant on other DNA damage response (DDR) pathways for survival.
USP1 is a deubiquitinating enzyme that plays a critical role in the DDR by regulating the Fanconi Anemia (FA) pathway and Translesion Synthesis (TLS).[1][2][3][4][5] It achieves this by removing ubiquitin from key proteins, notably FANCD2 and Proliferating Cell Nuclear Antigen (PCNA).[1][2][3][4] Inhibition of USP1 by compounds like this compound leads to the accumulation of ubiquitinated FANCD2 and PCNA.[1][2] This accumulation disrupts the normal functioning of the FA pathway and TLS, leading to replication stress, replication fork instability, and ultimately, cell death in BRCA-mutant cells that cannot cope with this additional DNA repair deficit.[1][5][6][7]
Quantitative Data for this compound
This compound is a potent and selective inhibitor of USP1. The following table summarizes its reported inhibitory and cytotoxic activities.
| Target/Cell Line | Metric | Value | Reference |
| USP1-UAF1 Complex | IC₅₀ | <30 nM | [8][9][10] |
| BRCA1 Mutant Cell Line | IC₅₀ (Viability) | <100 nM | [8][9][10] |
| BRCA1 Wild-Type Cell Line | IC₅₀ (Viability) | >10 µM | [8][9][10] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the central role of USP1 in DNA repair and how its inhibition by this compound leads to synthetic lethality in BRCA-mutant cells.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on BRCA-mutant cells.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is indicative of metabolically active cells.[11][12][13]
Materials:
-
BRCA-mutant and wild-type cell lines
-
This compound
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete medium.
-
Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 72-120 hours.
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[13][14]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).[13][14]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[14]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13][14]
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (medium only).
-
Normalize the data to the vehicle-treated control wells.
-
Plot the cell viability against the log of the inhibitor concentration and determine the IC₅₀ value using a non-linear regression curve fit.
-
Clonogenic Survival Assay
This assay assesses the long-term proliferative capacity of single cells after treatment with this compound.[15]
Materials:
-
BRCA-mutant and wild-type cell lines
-
This compound
-
Complete cell culture medium
-
6-well plates
-
Crystal Violet staining solution (0.5% w/v in 25% v/v methanol)
-
Methanol or 10% neutral buffered formalin for fixation
Protocol:
-
Cell Seeding:
-
Prepare a single-cell suspension.
-
Seed a low, predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates. The exact number should be optimized for each cell line to yield 50-150 colonies in the control wells.
-
Allow cells to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for 24 hours.
-
After 24 hours, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
-
Colony Formation:
-
Incubate the plates for 10-14 days, allowing colonies to form. Change the medium every 3-4 days.
-
-
Staining and Counting:
-
Aspirate the medium and wash the wells with PBS.
-
Fix the colonies with 100% methanol for 20 minutes or 10% neutral buffered formalin for 15-30 minutes.[16][17]
-
Stain the colonies with Crystal Violet solution for 20-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the Plating Efficiency (PE) = (Number of colonies counted / Number of cells seeded) x 100%.
-
Calculate the Surviving Fraction (SF) = (PE of treated sample / PE of control) x 100%.
-
Plot the surviving fraction as a function of this compound concentration.
-
Western Blot for Ubiquitinated PCNA and FANCD2
This method is used to detect the accumulation of monoubiquitinated PCNA and FANCD2, which are key pharmacodynamic markers of USP1 inhibition.[18][19][20][21]
Materials:
-
BRCA-mutant and wild-type cell lines
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-PCNA, anti-FANCD2, anti-ubiquitin (e.g., P4D1), and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Treatment and Lysis:
-
Treat cells with this compound at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates in Laemmli buffer.
-
Separate proteins by SDS-PAGE. Use a lower percentage acrylamide gel (e.g., 8%) for better resolution of the higher molecular weight ubiquitinated forms.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
The monoubiquitinated forms of PCNA and FANCD2 will appear as slower-migrating bands compared to the unmodified proteins.
-
Immunofluorescence for γH2AX
This assay is used to quantify DNA double-strand breaks, a marker of DNA damage, by visualizing the formation of γH2AX foci.[22][23][24][25][26]
Materials:
-
BRCA-mutant and wild-type cell lines
-
This compound
-
Glass coverslips in 24-well plates
-
4% Paraformaldehyde (PFA) for fixation
-
0.3% Triton X-100 in PBS for permeabilization
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γH2AX)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Seed cells on glass coverslips in 24-well plates and allow them to attach.
-
Treat cells with this compound for the desired time.
-
-
Staining:
-
Fix the cells with 4% PFA for 15-30 minutes at room temperature.[22]
-
Wash three times with PBS.
-
Permeabilize with 0.3% Triton X-100 for 10-30 minutes.[22]
-
Wash three times with PBS.
-
Incubate with the primary anti-γH2AX antibody (e.g., 1:200 to 1:800 dilution in blocking buffer) overnight at 4°C.[22][23]
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.[22]
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using mounting medium containing DAPI.
-
Acquire images using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ/Fiji). An increase in the number of foci indicates an increase in DNA damage.
-
Experimental Workflow Visualization
The following diagram outlines a typical experimental workflow for evaluating this compound.
Conclusion
This compound is a valuable tool for studying the synthetic lethal relationship between USP1 inhibition and BRCA deficiency. The provided application notes and protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in preclinical cancer models. Rigorous adherence to these methodologies will facilitate the generation of robust and reproducible data, contributing to the advancement of targeted cancer therapies.
References
- 1. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single Molecular Resolution to Monitor DNA Replication Fork Dynamics upon Stress by DNA Fiber Assay [bio-protocol.org]
- 3. Single Molecular Resolution to Monitor DNA Replication Fork Dynamics upon Stress by DNA Fiber Assay [en.bio-protocol.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Single-Molecule DNA Fiber Analyses to Characterize Replication Fork Dynamics in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | USPI inhibitor | CAS 2821749-58-8 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 10. glpbio.com [glpbio.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 12. promegaconnections.com [promegaconnections.com]
- 13. ch.promega.com [ch.promega.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubcompare.ai [pubcompare.ai]
- 17. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. RAD18-mediated ubiquitination of PCNA activates the Fanconi anemia DNA repair network - PMC [pmc.ncbi.nlm.nih.gov]
- 19. FANCD2-dependent mitotic DNA synthesis relies on PCNA K164 ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 20. FANCD2 Western blot as a diagnostic tool for Brazilian patients with Fanconi anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Genetic and Biochemical Basis of FANCD2 Monoubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 23. crpr-su.se [crpr-su.se]
- 24. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Immunofluorescence Analysis of γ-H2AX Foci in Mammalian Fibroblasts at Different Phases of the Cell Cycle | Springer Nature Experiments [experiments.springernature.com]
Application Note and Protocol: Detection of PCNA Ubiquitination Following Usp1-IN-3 Treatment by Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proliferating Cell Nuclear Antigen (PCNA) is a critical protein involved in DNA replication and repair. Post-translational modification of PCNA by ubiquitination plays a key role in coordinating DNA damage tolerance pathways. Monoubiquitination of PCNA at the lysine 164 residue is associated with the recruitment of translesion synthesis (TLS) polymerases, while polyubiquitination can lead to error-free damage bypass.[1][2] The deubiquitinating enzyme Ubiquitin-Specific Protease 1 (USP1), in complex with its cofactor UAF1, reverses PCNA ubiquitination, thereby regulating these DNA repair pathways.[1][3][4][5]
Usp1-IN-3 is a potent and selective small molecule inhibitor of USP1, with an in vitro IC50 of less than 30 nM. By inhibiting USP1, this compound prevents the deubiquitination of PCNA, leading to the accumulation of ubiquitinated PCNA species.[6][7] This application note provides a detailed protocol for treating cells with this compound and subsequently detecting the ubiquitination status of PCNA using Western blot analysis. This method is essential for studying the cellular effects of USP1 inhibition and for the development of novel cancer therapeutics targeting DNA damage response pathways.
Signaling Pathway of PCNA Ubiquitination and USP1 Inhibition
The following diagram illustrates the role of USP1 in the deubiquitination of PCNA and the mechanism of action of this compound.
Caption: PCNA ubiquitination signaling pathway and the inhibitory effect of this compound.
Experimental Workflow
The overall experimental workflow for detecting PCNA ubiquitination after this compound treatment is depicted below.
Caption: Experimental workflow for Western blot analysis of PCNA ubiquitination.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cell line (e.g., U2OS, HEK293T, or a relevant cancer cell line) in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvesting.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to the desired final concentrations.
-
Treatment:
-
For dose-response experiments, treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) for a fixed time period (e.g., 6-24 hours).
-
For time-course experiments, treat the cells with a fixed concentration of this compound (e.g., 5 µM) and harvest at different time points (e.g., 0, 3, 6, 12, 24 hours).
-
Include a DMSO-treated vehicle control.
-
Optional: To enhance the baseline level of PCNA ubiquitination, cells can be co-treated with a DNA damaging agent such as methyl methanesulfonate (MMS) or UV irradiation prior to or during this compound treatment.[5]
-
Protein Extraction
-
Cell Lysis:
-
After treatment, wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the dish with 2x Laemmli sample buffer (4% SDS, 20% glycerol, 120 mM Tris-HCl pH 6.8, 0.02% bromophenol blue, and 10% β-mercaptoethanol).
-
Alternatively, for chromatin fractionation, a differential extraction method can be employed to enrich for chromatin-bound PCNA.[2][8]
-
-
Denaturation: Scrape the cell lysate into a microcentrifuge tube, sonicate briefly to shear DNA and reduce viscosity, and then boil at 95-100°C for 10 minutes.
-
Storage: Store the protein lysates at -20°C or -80°C until further use.
SDS-PAGE and Western Blotting
-
Protein Quantification: Due to the direct lysis in Laemmli buffer, protein quantification before loading is not feasible. Therefore, equal loading should be ensured by plating the same number of cells and lysing in the same volume of buffer. A loading control like GAPDH or β-actin should be used to confirm equal loading.
-
Gel Electrophoresis:
-
Load equal volumes of the protein lysates onto a 4-15% gradient or a 10% SDS-polyacrylamide gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by staining the membrane with Ponceau S.
-
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against PCNA overnight at 4°C with gentle agitation. A recommended antibody is PC10, which recognizes both unmodified and ubiquitinated forms of PCNA.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Data Presentation
The expected results from the Western blot analysis can be summarized in a table for clear comparison. The different forms of PCNA will appear at distinct molecular weights:
-
Unmodified PCNA: ~36 kDa
-
Monoubiquitinated PCNA (Ub-PCNA): ~44 kDa
-
Polyubiquitinated PCNA: A ladder of bands above 44 kDa.
| Treatment Group | This compound Conc. (µM) | Unmodified PCNA (Relative Intensity) | Monoubiquitinated PCNA (Relative Intensity) | Polyubiquitinated PCNA (Relative Intensity) |
| Vehicle Control | 0 (DMSO) | +++ | + | +/- |
| This compound | 0.1 | +++ | + | + |
| This compound | 1.0 | ++ | ++ | ++ |
| This compound | 5.0 | + | +++ | +++ |
| This compound | 10.0 | + | ++++ | ++++ |
| Positive Control | (e.g., USP1 siRNA) | + | ++++ | ++++ |
Relative intensity is a qualitative representation. For quantitative analysis, band intensities should be measured using densitometry software and normalized to a loading control.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak PCNA signal | Insufficient protein loading | Ensure equal cell seeding and lysis volume. |
| Inefficient protein transfer | Check transfer conditions and use Ponceau S staining to verify. | |
| Antibody issue | Use a fresh, validated primary antibody at the recommended dilution. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent. |
| Antibody concentration too high | Optimize primary and secondary antibody concentrations. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| No ubiquitinated PCNA bands | Low basal level of ubiquitination | Co-treat with a DNA damaging agent like MMS or UV. |
| Ineffective this compound treatment | Verify the concentration and activity of the inhibitor. Increase treatment time. | |
| Protein degradation | Use protease inhibitors in the lysis buffer if not using direct Laemmli lysis. |
Conclusion
This application note provides a comprehensive protocol for the detection of PCNA ubiquitination by Western blot following treatment with the USP1 inhibitor, this compound. The successful implementation of this protocol will enable researchers to effectively study the functional consequences of USP1 inhibition and its potential as a therapeutic strategy in cancer and other diseases characterized by defects in DNA damage response.
References
- 1. Dynamic regulation of PCNA ubiquitylation/deubiquitylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. pnas.org [pnas.org]
- 6. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Usp1-IN-3 in Co-Immunoprecipitation Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing Usp1-IN-3, a potent and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1), in co-immunoprecipitation (co-IP) assays to investigate protein-protein interactions within the DNA damage response (DDR) pathways.
Introduction
Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the DNA damage response, primarily through the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways.[1] USP1, in complex with its cofactor USP1-Associated Factor 1 (UAF1), removes monoubiquitin from key substrates, most notably Proliferating Cell Nuclear Antigen (PCNA) and FANCD2.[1][2] The deubiquitination of these proteins is a crucial step for the proper progression and termination of DNA repair processes. Dysregulation of USP1 activity is implicated in various cancers, making it an attractive target for therapeutic intervention.[1]
This compound is a small molecule inhibitor designed to selectively target the USP1-UAF1 complex. By inhibiting USP1's deubiquitinating activity, this compound leads to the accumulation of ubiquitinated PCNA and FANCD2, which in turn disrupts the normal DNA damage response and can sensitize cancer cells to DNA-damaging agents.[2][3] Co-immunoprecipitation is a powerful technique to study protein-protein interactions in their native cellular context.[4] The use of this compound in co-IP assays allows for the investigation of how USP1 inhibition affects the composition and dynamics of protein complexes involved in DNA repair.
Principle of the Assay
Co-immunoprecipitation (co-IP) is used to isolate a protein of interest (the "bait") from a cell lysate, along with any proteins that are bound to it (the "prey").[4] In the context of this compound, a typical co-IP experiment would involve immunoprecipitating USP1 and then using western blotting to detect the presence of its known binding partner, UAF1, and potentially its substrates, such as ubiquitinated PCNA or FANCD2. By treating cells with this compound prior to lysis, researchers can investigate whether the inhibitor disrupts the interaction between USP1 and its binding partners or substrates.
Data Presentation
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (USP1-UAF1) | <30 nM | Biochemical Assay | [5] |
| IC50 (Cell Viability) | <100 nM | BRCA1 mutant cell line | [5] |
| IC50 (Cell Viability) | >10 µM | BRCA1 wild-type cell line | [5] |
Signaling Pathways and Experimental Workflow
Diagram 1: USP1 Signaling Pathway in DNA Damage Response
Caption: USP1's role in the DNA damage response.
Diagram 2: Co-Immunoprecipitation Experimental Workflow
Caption: Workflow for co-immunoprecipitation.
Experimental Protocols
General Co-Immunoprecipitation Protocol for Studying USP1 Interactions with this compound
This protocol is a general guideline and may require optimization for specific cell lines and antibodies.
Materials:
-
Cell culture reagents
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Ice-cold PBS
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Primary antibody for immunoprecipitation (e.g., anti-USP1)
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose resin
-
Wash Buffer (e.g., Co-IP Lysis Buffer with lower detergent concentration)
-
Elution Buffer (e.g., 1X SDS-PAGE sample buffer)
-
Primary and secondary antibodies for Western blotting (e.g., anti-UAF1, anti-PCNA, anti-ubiquitin)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells to achieve 80-90% confluency at the time of harvesting.
-
Treat cells with the desired concentration of this compound (e.g., 100 nM - 1 µM) or DMSO for the appropriate duration (e.g., 6-24 hours). The optimal concentration and time should be determined empirically.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold Co-IP Lysis Buffer to the cells.
-
Incubate on ice for 20-30 minutes with occasional gentle agitation.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20-30 µL of Protein A/G beads to the clarified lysate.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube. This step reduces non-specific binding to the beads.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the pre-cleared lysate.
-
To 500-1000 µg of protein lysate, add the primary antibody (e.g., 1-5 µg of anti-USP1 antibody) or an equivalent amount of isotype control IgG.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
-
Capture of Immune Complexes:
-
Add 30-50 µL of equilibrated Protein A/G beads to each immunoprecipitation reaction.
-
Incubate for 1-2 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in 30-50 µL of 1X SDS-PAGE sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the protein complexes and denature the proteins.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against the expected interacting proteins (e.g., anti-UAF1, anti-PCNA).
-
Incubate with the appropriate HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate.
-
Expected Results and Interpretation
-
Input Control: A band for all proteins of interest (USP1, UAF1, PCNA) should be detected in the input lanes, confirming their presence in the cell lysate.
-
Isotype Control (IgG): No significant bands for the proteins of interest should be detected in the IgG control lane, indicating that the immunoprecipitation is specific.
-
Co-IP with anti-USP1 (DMSO control): A strong band for UAF1 should be detected, confirming the interaction between USP1 and UAF1. Depending on the cellular context and antibody efficiency, a faint band for ubiquitinated PCNA may also be observed.
-
Co-IP with anti-USP1 (this compound treated): The interaction between USP1 and UAF1 is not expected to be directly disrupted by this compound, as it is an allosteric inhibitor.[6] Therefore, the UAF1 band should still be present. However, an increase in the amount of co-immunoprecipitated ubiquitinated PCNA might be observed due to the accumulation of this substrate upon USP1 inhibition. This would suggest that the inhibitor traps the enzyme-substrate complex.
Troubleshooting
| Problem | Possible Cause | Suggestion |
| No protein of interest in the IP lane | Inefficient antibody, protein not expressed, harsh lysis conditions | Use a validated IP antibody, check protein expression in the input, use a milder lysis buffer. |
| High background in IgG control | Non-specific binding to beads or antibody | Pre-clear the lysate, increase the number of washes, use a higher quality control IgG. |
| No co-IP of interacting protein | Weak or transient interaction, interaction disrupted by lysis buffer | Use a milder lysis buffer, consider in vivo cross-linking before lysis. |
| Inconsistent results with this compound | Suboptimal inhibitor concentration or treatment time | Perform a dose-response and time-course experiment to determine optimal conditions. |
By following these application notes and protocols, researchers can effectively utilize this compound as a chemical probe to dissect the intricate protein interactions governed by USP1 in the DNA damage response and other cellular processes.
References
- 1. USP1 deubiquitinase: cellular functions, regulatory mechanisms and emerging potential as target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Methodology for Assessing the In Vivo Effect of Usp1-IN-3 on Tumor Growth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinase that plays a critical role in the DNA damage response (DDR) by regulating the ubiquitination of key proteins such as FANCD2 and PCNA.[1][2][3] In many cancers, USP1 is overexpressed, contributing to therapeutic resistance and poor prognosis.[2][4][5] Inhibition of USP1 has emerged as a promising anti-cancer strategy, as it can impair DNA repair mechanisms in cancer cells, leading to apoptosis and sensitization to DNA-damaging agents.[1][3][5] Usp1-IN-3 is a novel small molecule inhibitor of USP1. These application notes provide a detailed methodology for assessing the in vivo anti-tumor efficacy of this compound using preclinical xenograft models.
Mechanism of Action of USP1 Inhibition
USP1 removes ubiquitin from its substrate proteins, thereby stabilizing them. Key substrates involved in cancer progression include:
-
FANCD2 and PCNA: Critical for DNA repair pathways. Inhibition of USP1 leads to the accumulation of ubiquitinated FANCD2 and PCNA, disrupting DNA repair and leading to cell death in cancer cells with high levels of DNA damage.[1][2][3]
-
Survivin: An anti-apoptotic protein. USP1 inhibition can lead to the downregulation of survivin, promoting apoptosis.[2][6]
-
DR5 (Death Receptor 5): A pro-apoptotic protein. USP1 inhibition can upregulate DR5 expression, sensitizing cancer cells to apoptosis.[2]
-
ID1 (Inhibitor of DNA binding 1): A protein involved in cell differentiation. USP1 inhibition can lead to the degradation of ID proteins.[3]
Signaling Pathway of USP1 Inhibition
Caption: USP1 Inhibition Pathway.
Experimental Workflow for In Vivo Efficacy Assessment
Caption: In Vivo Efficacy Assessment Workflow.
Experimental Protocols
Cell Line and Animal Model Selection
-
Cell Lines: Select cancer cell lines with documented high expression of USP1. Examples include osteosarcoma, colorectal, non-small cell lung, and breast cancer cell lines.[2]
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) are commonly used for xenograft studies to prevent rejection of human tumor cells.[7][8] The choice of strain may depend on the specific tumor model.
Tumor Implantation
-
Subcutaneous Xenograft Model:
-
Culture selected cancer cells to ~80% confluency.
-
Harvest cells using trypsin and wash with sterile PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Orthotopic Xenograft Model:
-
This model involves implanting tumor cells into the organ of origin, which can provide a more clinically relevant tumor microenvironment.[4] The protocol is highly dependent on the tumor type and requires specialized surgical techniques.
-
Treatment with this compound
-
Once tumors reach a mean volume of 100-200 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
Prepare this compound in a suitable vehicle (e.g., a solution of DMSO, Tween 80, and saline). The final concentration of DMSO should be kept low to avoid toxicity.
-
Administer this compound via an appropriate route (e.g., intraperitoneal injection, oral gavage). Based on studies with the USP1 inhibitor ML323, a starting dose could be in the range of 5-10 mg/kg, administered every other day.[9] However, the optimal dose and schedule for this compound must be determined empirically through a dose-escalation study.
-
The control group should receive the vehicle alone. A positive control group treated with a standard-of-care chemotherapy agent can also be included.
Monitoring and Endpoint
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Observe the general health of the animals daily for any signs of distress.
-
The experiment should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if animals show signs of excessive toxicity (e.g., >20% body weight loss, ulceration of tumors).
-
At the endpoint, euthanize the mice, and carefully excise, weigh, and photograph the tumors.
Pharmacodynamic and Biomarker Analysis
-
A portion of the tumor tissue should be flash-frozen in liquid nitrogen for Western blot or RT-qPCR analysis.
-
Another portion should be fixed in 10% neutral buffered formalin for immunohistochemistry (IHC).
-
Western Blot: Analyze protein levels of USP1 and its downstream targets (e.g., ubiquitinated-FANCD2, survivin, DR5) to confirm target engagement by this compound.
-
IHC: Stain tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Data Presentation
Table 1: In Vivo Anti-Tumor Efficacy of this compound
| Treatment Group | Dose and Schedule | Mean Final Tumor Volume (mm³ ± SEM) | Tumor Growth Inhibition (%) | Mean Final Tumor Weight (g ± SEM) | Change in Body Weight (%) |
| Vehicle Control | N/A | N/A | |||
| This compound | (Specify dose and schedule) | ||||
| Positive Control | (Specify) |
Tumor Growth Inhibition (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
Table 2: Pharmacodynamic Marker Analysis in Tumor Tissues
| Treatment Group | Relative Protein Expression (Fold Change vs. Control ± SEM) | % Ki-67 Positive Cells (± SEM) | % Cleaved Caspase-3 Positive Cells (± SEM) |
| p-FANCD2 | Survivin | DR5 | |
| Vehicle Control | 1.0 | 1.0 | 1.0 |
| This compound |
Conclusion
This comprehensive methodology provides a robust framework for the in vivo evaluation of the anti-tumor activity of this compound. By employing these protocols, researchers can obtain critical data on the efficacy, mechanism of action, and potential toxicity of this novel USP1 inhibitor, thereby guiding its further preclinical and clinical development. Careful execution of these experiments, with appropriate controls and endpoint analyses, is essential for generating reliable and reproducible results.
References
- 1. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. frontierspartnerships.org [frontierspartnerships.org]
- 5. Frontiers | Inhibition of Ubiquitin Specific Protease 1 Sensitizes Colorectal Cancer Cells to DNA-Damaging Chemotherapeutics [frontiersin.org]
- 6. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes [synapse.patsnap.com]
- 7. iv.iiarjournals.org [iv.iiarjournals.org]
- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 9. ijbs.com [ijbs.com]
Troubleshooting & Optimization
Optimizing Usp1-IN-3 Concentration for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Usp1-IN-3 in cell-based assays. Find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure the successful application of this selective USP1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of Ubiquitin-Specific Protease 1 (USP1). USP1 is a deubiquitinating enzyme that plays a critical role in the DNA damage response (DDR) by removing ubiquitin from key proteins such as FANCD2 and PCNA. By inhibiting USP1, this compound prevents the deubiquitination of these substrates, leading to their accumulation in a ubiquitinated state. This disrupts DNA repair processes, which can trigger cell cycle arrest and apoptosis, particularly in cancer cells with deficiencies in other DNA repair pathways like those with BRCA1 mutations.
Q2: What is the recommended starting concentration for this compound in a cell-based assay?
A2: The optimal concentration of this compound is cell line and assay-dependent. Based on its potent in vitro activity (IC50 < 30 nM against USP1-UAF1), a starting concentration range of 100 nM to 1 µM is recommended for initial experiments. For sensitive cell lines, such as those with BRCA1 mutations, concentrations as low as 100 nM have shown significant effects on cell viability.[1][2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific model system.
Q3: How should I prepare and store this compound?
A3: this compound is soluble in DMSO at a concentration of 100 mg/mL (192.49 mM).[1][3] For cell culture experiments, prepare a concentrated stock solution in high-quality, anhydrous DMSO. It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][3] When preparing working solutions, dilute the DMSO stock in your cell culture medium of choice. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically < 0.5%).
Q4: How can I confirm that this compound is active in my cells?
A4: The most direct way to confirm the activity of this compound is to assess the ubiquitination status of its known downstream targets, PCNA and FANCD2, via Western blotting. Treatment with an effective concentration of this compound should lead to an increase in the levels of monoubiquitinated PCNA (Ub-PCNA) and monoubiquitinated FANCD2 (Ub-FANCD2).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low activity of this compound | Incorrect concentration: The concentration used may be too low for the specific cell line or assay. | Perform a dose-response experiment with a wider concentration range (e.g., 10 nM to 10 µM). |
| Compound degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Use a fresh aliquot of the this compound stock solution. Ensure proper storage at -20°C or -80°C. | |
| Cell line resistance: The cell line may have intrinsic or acquired resistance to USP1 inhibition. | Consider using a cell line known to be sensitive to USP1 inhibitors (e.g., BRCA1-deficient cells). | |
| High background or off-target effects | Concentration too high: Excessive concentrations can lead to non-specific effects. | Lower the concentration of this compound. Refer to the dose-response curve to select a concentration that is both effective and specific. |
| DMSO toxicity: The final concentration of DMSO in the culture medium is too high. | Ensure the final DMSO concentration is below 0.5%. Include a vehicle control (DMSO only) in your experiments. | |
| Compound precipitation in media | Poor solubility: The concentration of this compound exceeds its solubility limit in the aqueous culture medium. | Prepare the final working solution by diluting the DMSO stock in pre-warmed medium and vortexing thoroughly. Visually inspect for any precipitation. Do not exceed the recommended final DMSO concentration. |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or health. | Use cells with a consistent passage number and ensure they are in the logarithmic growth phase. Seed cells at a consistent density.[4][5] |
| Inaccurate pipetting: Errors in preparing serial dilutions or adding the compound to wells. | Use calibrated pipettes and follow good laboratory practices for pipetting. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (USP1-UAF1) | < 30 nM | [1][3] |
| IC50 (Cell Viability - BRCA1 mutant cell line) | < 100 nM | [1][2] |
| IC50 (Cell Viability - BRCA1 WT cell line) | > 10 µM | [1][2] |
| Solubility in DMSO | 100 mg/mL (192.49 mM) | [1][3] |
Experimental Protocols
Cell Viability Assay (e.g., CCK-8 or CellTiter-Glo)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in cell culture medium. A suggested starting range is 10 nM to 10 µM. Include a vehicle control (DMSO only).
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Assay: Perform the cell viability assay according to the manufacturer's protocol (e.g., add CCK-8 reagent and measure absorbance, or add CellTiter-Glo reagent and measure luminescence).[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot for PCNA and FANCD2 Ubiquitination
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat the cells with the desired concentration of this compound (a starting concentration of 1-5 µM is suggested based on similar inhibitors[7]) and a vehicle control for a specified time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against PCNA and FANCD2 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system. Look for the appearance of higher molecular weight bands corresponding to the monoubiquitinated forms of PCNA and FANCD2.[8]
Visualizations
Caption: USP1 Signaling Pathway and the inhibitory action of this compound.
Caption: A generalized workflow for conducting cell-based assays with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | USPI inhibitor | CAS 2821749-58-8 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. glpbio.com [glpbio.com]
- 4. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
- 6. Inhibition of USP1 induces apoptosis via ID1/AKT pathway in B-cell acute lymphoblastic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Deubiquitination of FANCD2 Is Required for DNA Crosslink Repair - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of Usp1-IN-3 in solution for long-term experiments
Welcome to the technical support center for Usp1-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for long-term experiments by providing troubleshooting guidance and frequently asked questions regarding its stability in solution.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution appears to be losing activity over the course of my multi-day experiment. What could be the cause?
A1: Loss of activity in this compound solutions during long-term experiments can be attributed to several factors, including chemical degradation, precipitation out of solution, or interactions with components in the cell culture media. This compound, like many small molecule inhibitors, can be susceptible to hydrolysis, oxidation, or photolysis, especially when diluted in aqueous-based culture media and incubated at 37°C for extended periods.[1] It is also crucial to ensure the compound remains fully dissolved throughout the experiment, as precipitation will lower the effective concentration.
Q2: I'm observing precipitation in my culture media after adding this compound. How can I improve its solubility and prevent this?
A2: this compound is highly soluble in DMSO (100 mg/mL), but its solubility in aqueous solutions like cell culture media is significantly lower.[2][3] Precipitation can occur when the final concentration of DMSO is too low to maintain solubility or when the this compound concentration exceeds its solubility limit in the media.
To address this, consider the following:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your culture media is sufficient to maintain solubility, typically not exceeding 0.5% to avoid solvent-induced cytotoxicity.
-
Test Lower Concentrations: Determine the maximum soluble concentration of this compound in your specific cell culture media through a solubility test prior to your experiment.
-
Use of Excipients: For in vivo or specialized in vitro systems, formulation strategies involving excipients such as cyclodextrins or lipid-based formulations can enhance solubility.[1][4][5]
Q3: What is the recommended procedure for preparing and storing this compound stock solutions to ensure maximum stability?
A3: Proper preparation and storage are critical for maintaining the integrity of this compound.
-
Stock Solution Preparation: Prepare a high-concentration stock solution in 100% anhydrous DMSO.[2][3] To aid dissolution, ultrasonic treatment may be necessary.[2][3]
-
Storage of Stock Solutions: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[2][6][7]
-
Working Solutions: Prepare fresh working solutions from the stock for each experiment. Do not store diluted this compound in aqueous buffers or cell culture media for extended periods.
Quantitative Data Summary
For easy reference, the following tables summarize key quantitative information for this compound.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 100 mg/mL (192.49 mM) | Ultrasonic treatment may be required. Use newly opened, hygroscopic DMSO. | [2][3] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [2][6] |
| Powder | 4°C | 2 years | [2][6] |
| In Solvent (DMSO) | -80°C | 6 months | [2][6][7] |
| In Solvent (DMSO) | -20°C | 1 month | [2][6][7] |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over a time course relevant to your long-term experiments.
Objective: To quantify the concentration of active this compound in cell culture media over time at 37°C.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (with and without serum, as required)
-
Incubator at 37°C with 5% CO2
-
Sterile microcentrifuge tubes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector.
Methodology:
-
Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare Media Samples: Dilute the this compound stock solution into your pre-warmed cell culture medium to your desired final experimental concentration (e.g., 1 µM, 10 µM). Also, prepare a control sample of media with an equivalent amount of DMSO.
-
Time Course Incubation: Aliquot the this compound containing media into sterile microcentrifuge tubes for each time point (e.g., 0, 2, 8, 24, 48, 72 hours). Incubate all samples at 37°C in a cell culture incubator.
-
Sample Collection: At each designated time point, remove one aliquot and immediately store it at -80°C to halt any further degradation until analysis.
-
Sample Analysis by HPLC:
-
Thaw the samples and centrifuge at high speed to pellet any precipitates.
-
Analyze the supernatant by HPLC to quantify the concentration of this compound. The mobile phase and gradient will need to be optimized for this compound.
-
The peak area of this compound at each time point will be compared to the t=0 time point to determine the percentage of the compound remaining.
-
-
Data Analysis: Plot the percentage of remaining this compound against time to determine its stability profile in your culture medium.
Visualizations
Below are diagrams illustrating key pathways and workflows related to this compound.
Caption: The role of the USP1-UAF1 complex in the DNA damage response pathway and its inhibition by this compound.
Caption: Experimental workflow for assessing the stability of this compound in cell culture media.
References
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. jocpr.com [jocpr.com]
- 5. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | USPI inhibitor | CAS 2821749-58-8 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
Technical Support Center: Addressing USP1-IN-3 Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with the USP1 inhibitor, USP1-IN-3.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of Ubiquitin-Specific Protease 1 (USP1). USP1 is a deubiquitinating enzyme (DUB) that plays a critical role in the DNA Damage Response (DDR) by removing ubiquitin from key proteins, primarily FANCD2 and PCNA.[1][2][3][4][5] By inhibiting USP1, this compound prevents the deubiquitination of these substrates, leading to their accumulation in a ubiquitinated state. This disrupts the Fanconi Anemia (FA) pathway and Translesion Synthesis (TLS), two crucial DNA repair mechanisms.[1][4] The resulting accumulation of DNA damage can trigger cell cycle arrest and apoptosis, particularly in cancer cells with pre-existing DNA repair defects, such as those with BRCA1/2 mutations.
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential resistance mechanisms?
A2: Resistance to USP1 inhibitors like this compound can arise through several mechanisms. Based on current research, the most likely causes include:
-
Downregulation of USP1: The cancer cells may decrease the expression of the USP1 protein itself, thereby reducing the target for this compound.
-
Alterations in the DNA Damage Response (DDR) network: Changes in the expression or activity of other proteins in the FA and TLS pathways can compensate for the inhibition of USP1.
-
Upregulation of drug efflux pumps: While not explicitly detailed for this compound, this is a common mechanism of drug resistance where the cancer cell actively pumps the inhibitor out.
-
Distinct resistance profiles: It's important to note that resistance to USP1 inhibitors can be different from resistance to other DNA-damaging agents, suggesting unique cellular adaptations.
Q3: How can I overcome resistance to this compound in my experiments?
A3: A primary strategy to overcome resistance to this compound is through combination therapy. The following combinations have shown promise in preclinical studies:
-
PARP Inhibitors (e.g., Olaparib): This is the most well-documented synergistic combination. Co-treatment with a PARP inhibitor can re-sensitize resistant cells and show enhanced efficacy in sensitive cells.[6]
-
Platinum-based Chemotherapy (e.g., Cisplatin): Combining this compound with cisplatin can enhance the cytotoxic effects of cisplatin, to which some tumors have developed resistance.[5][7][8][9][10]
-
Other DDR Inhibitors: Targeting other components of the DNA damage response, such as CHK1, may also be a viable strategy.
Troubleshooting Guides
Problem 1: I am not observing the expected level of cytotoxicity with this compound in my cell line.
-
Question: My cell viability assay (e.g., MTT, CellTiter-Glo) shows a higher IC50 for this compound than expected. What could be the reason?
-
Answer:
-
Confirm USP1 Expression: First, verify the expression level of USP1 in your cell line by Western blot. Low or absent USP1 expression will naturally lead to a lack of sensitivity.
-
Assess Cell Line Integrity: Ensure your cell line has not been cultured for an excessive number of passages, which can lead to genetic drift and altered drug responses.
-
Check Compound Integrity: Confirm the stability and activity of your this compound compound. Improper storage or handling can lead to degradation.
-
Optimize Assay Conditions: Ensure the seeding density and incubation time for your viability assay are appropriate for your specific cell line.
-
Consider Intrinsic Resistance: Your cell line may have intrinsic resistance mechanisms. Consider exploring the combination therapies mentioned in the FAQ section.
-
Problem 2: I am having trouble detecting changes in the ubiquitination status of PCNA or FANCD2 after this compound treatment.
-
Question: My Western blot for ubiquitinated PCNA (ub-PCNA) or FANCD2 (ub-FANCD2) shows no change or a weak signal after treating with this compound. What should I do?
-
Answer:
-
Induce DNA Damage: The ubiquitination of PCNA and FANCD2 is often induced by DNA damage. Consider co-treating your cells with a DNA-damaging agent (e.g., UV, cisplatin, hydroxyurea) alongside this compound to enhance the signal.
-
Optimize Lysis and Protein Extraction: Use a lysis buffer containing deubiquitinase inhibitors (DUBs) such as N-ethylmaleimide (NEM) to prevent the removal of ubiquitin during sample preparation.
-
Enrich for Ubiquitinated Proteins: Consider performing an enrichment step for ubiquitinated proteins before running the Western blot.
-
Antibody Selection: Ensure you are using an antibody that specifically recognizes the monoubiquitinated form of PCNA or FANCD2.
-
Loading and Transfer: Ensure proper protein loading and efficient transfer to the membrane, as ubiquitinated proteins are larger and may transfer less efficiently.
-
Data Presentation
Table 1: Representative IC50 Values of USP1 Inhibitors in Cancer Cell Lines
| Cell Line | Cancer Type | USP1 Inhibitor | IC50 (nM) | Reference |
| MDA-MB-436 | Breast Cancer | SP-002 | 15.7 (biochemical) | [6] |
| MDA-MB-436 | Breast Cancer | Exemplified Compound | <50 | [11] |
| K562 | Leukemia | C527 | 880 ± 30 | [3] |
| H596 | Non-small cell lung cancer | ML323 | >10,000 | [4] |
| H460 | Non-small cell lung cancer | Cisplatin | 74 | [4] |
Table 2: Synergistic Effects of USP1 Inhibitors in Combination Therapies
| Cell Line | Combination | Effect | Quantitative Measure | Reference |
| H596 | Cisplatin + ML323 (1:4) | 8-fold increase in cell killing efficacy | EC50 decreased from 486 nM to 59 nM | [4] |
| MDA-MB-436 | Olaparib + SP-002 | Synergistic anti-proliferation | Data not specified | [6] |
| OV2774 | Cisplatin + Eugenol | Synergistic | Combination Index (CI) ranged from 0.971 to 0.081 | [8] |
| SKOV3 | Cisplatin + Eugenol | Synergistic | Combination Index (CI) ranged from 0.956 to 0.183 | [8] |
Experimental Protocols
Protocol 1: Western Blot for Detection of Ubiquitinated PCNA
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors and 10 mM N-ethylmaleimide (NEM).
-
Scrape cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Run the gel and transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody specific for PCNA overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Visualize bands using an ECL detection reagent. The band for ubiquitinated PCNA will appear at a higher molecular weight than the unmodified PCNA band.
-
Protocol 2: Clonogenic Survival Assay
-
Cell Seeding:
-
Harvest and count cells.
-
Plate a known number of cells (e.g., 200-1000 cells/well) in a 6-well plate. The optimal seeding density should be determined empirically for each cell line.
-
-
Drug Treatment:
-
Allow cells to attach overnight.
-
Treat cells with varying concentrations of this compound, alone or in combination with another drug.
-
-
Incubation:
-
Incubate the plates for 7-14 days, allowing colonies to form.
-
-
Fixation and Staining:
-
Wash the wells with PBS.
-
Fix the colonies with a solution of methanol and acetic acid (3:1) for 10 minutes.
-
Stain the colonies with 0.5% crystal violet solution for 20 minutes.
-
-
Colony Counting:
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies containing at least 50 cells.
-
-
Data Analysis:
-
Calculate the plating efficiency and surviving fraction for each treatment condition.
-
Mandatory Visualizations
Caption: this compound mechanism of action in DNA repair pathways.
Caption: Workflow for assessing and addressing this compound resistance.
References
- 1. USP1 deubiquitinase: cellular functions, regulatory mechanisms and emerging potential as target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Deubiquitinating enzyme USP28 inhibitor AZ1 alone and in combination with cisplatin for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sequential combination of cisplatin with eugenol targets ovarian cancer stem cells through the Notch-Hes1 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug resistance mechanisms and treatment strategies mediated by Ubiquitin-Specific Proteases (USPs) in cancers: new directions and therapeutic options - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of USP28 overcomes Cisplatin-resistance of squamous tumors by suppression of the Fanconi anemia pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insilico Medicine divulges new USP1 inhibitors | BioWorld [bioworld.com]
refining Usp1-IN-3 treatment protocols for in vivo studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Usp1-IN-3 in in vivo experiments. The information is tailored for scientists and drug development professionals to refine treatment protocols and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of Ubiquitin-Specific Protease 1 (USP1). USP1 is a deubiquitinating enzyme that plays a critical role in the DNA damage response by removing ubiquitin from key proteins such as Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2). By inhibiting the USP1-UAF1 complex, this compound prevents the deubiquitination of these substrates, leading to their accumulation in a ubiquitinated state. This disrupts DNA repair pathways, which can be synthetically lethal in cancer cells with pre-existing DNA repair defects, such as those with BRCA1 mutations.[1][2]
Q2: What is a recommended starting dose for in vivo studies with this compound?
A2: While specific in vivo dosing for this compound is not extensively published, studies with other potent USP1 inhibitors like ML323 can provide a starting point. For ML323, doses ranging from 5 mg/kg to 20 mg/kg administered intraperitoneally have been used in mouse models of cancer and diabetes.[1][3][4][5] It is crucial to perform a dose-escalation study to determine the optimal therapeutic dose and to monitor for any signs of toxicity.
Q3: How should I formulate this compound for in vivo administration?
A3: this compound is a poorly water-soluble compound. A common strategy for formulating such hydrophobic small molecules for in vivo use involves a multi-step solubilization process.[6][7][8] A recommended approach is to first dissolve this compound in 100% DMSO to create a stock solution.[9][10] For administration, this stock solution should be further diluted with a vehicle suitable for in vivo use. Common co-solvents include PEG300, Tween 80, and corn oil.[9][10] It is essential to prepare the working solution fresh on the day of use.[9]
Q4: What are the potential toxicities associated with this compound treatment?
A4: Specific toxicity data for this compound is limited. However, studies with the USP1 inhibitor ML323 in mice at doses of 5-10 mg/kg showed no significant changes in body weight or apparent organ toxicity upon histological examination.[1][5] Another USP1 inhibitor, RO7623066 (KSQ-4279), has been evaluated in a phase I clinical trial, with anemia being the most common side effect reported.[1][11] Researchers should closely monitor animal health, including body weight, behavior, and complete blood counts, during treatment with this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor in vivo efficacy | - Inadequate dosing or bioavailability.- Suboptimal formulation leading to precipitation.- Rapid metabolism of the compound.- Tumor model is not dependent on the USP1 pathway. | - Perform a dose-escalation study to find the maximum tolerated dose (MTD).- Optimize the formulation vehicle to improve solubility and stability.- Consider alternative routes of administration (e.g., oral gavage if oral bioavailability is established).- Confirm USP1 expression and pathway dependency in your cell line/tumor model in vitro before moving to in vivo studies. |
| Precipitation of this compound during formulation or administration | - this compound has low aqueous solubility.- The concentration of DMSO in the final formulation is too high.- The formulation was not prepared fresh. | - Ensure this compound is fully dissolved in DMSO before adding co-solvents.- Minimize the final concentration of DMSO in the administered solution (typically <10%).- Prepare the formulation immediately before injection and vortex thoroughly.- Consider using a surfactant like Tween 80 or a complexing agent like cyclodextrin to improve solubility.[6][7] |
| Adverse events or toxicity in animals (e.g., weight loss, lethargy) | - The dose of this compound is too high.- Vehicle-related toxicity.- On-target toxicity due to USP1 inhibition in normal tissues. | - Reduce the dose of this compound.- Administer a vehicle-only control group to rule out vehicle toxicity.- Monitor for signs of anemia, as this has been observed with other USP1 inhibitors.[1][11]- Conduct a pilot study with a small number of animals to assess tolerability before proceeding with a large-scale experiment. |
| High variability in experimental results | - Inconsistent formulation preparation.- Inaccurate dosing.- Differences in animal age, weight, or health status. | - Standardize the formulation protocol and ensure it is followed precisely for each preparation.- Calibrate all equipment used for dosing.- Use animals of the same sex, age, and from the same supplier. Randomize animals into treatment groups. |
Quantitative Data Summary
Table 1: In Vivo Dosing of USP1 Inhibitors (Data from ML323 studies as a proxy)
| Compound | Dose | Route of Administration | Dosing Schedule | Animal Model | Reference |
| ML323 | 5 or 10 mg/kg | Intraperitoneal | Every 2 days for 3 weeks | Osteosarcoma xenograft mice | [1][4][5] |
| ML323 | 20 mg/kg | Intraperitoneal | Daily for 10 days | STZ-induced diabetic mice | [3] |
| ML323 | 10 mg/kg | Intraperitoneal | Three times a week | Renal cell carcinoma xenograft mice | [12] |
Detailed Experimental Protocols
Protocol 1: Formulation of this compound for Intraperitoneal Injection
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
PEG300 (Polyethylene glycol 300), sterile
-
Tween 80, sterile
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes and syringes
-
-
Procedure:
-
Calculate the total amount of this compound required for the entire study, including a slight overage.
-
Prepare a stock solution of this compound by dissolving it in 100% DMSO. For example, to make a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO. Gently warm and vortex until fully dissolved.
-
On the day of injection, prepare the final formulation. For a target dose of 10 mg/kg in a mouse with a body weight of 20g, the required dose is 0.2 mg.
-
A common vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
To prepare 1 mL of this vehicle, mix 100 µL of DMSO, 400 µL of PEG300, 50 µL of Tween 80, and 450 µL of saline.
-
To achieve the final drug concentration, dilute the this compound stock solution with the prepared vehicle. For example, if the desired final concentration is 1 mg/mL, and the stock is 10 mg/mL, you would mix 100 µL of the stock with 900 µL of the vehicle.
-
Vortex the final solution thoroughly before drawing it into the syringe for injection. Administer the appropriate volume based on the animal's weight (e.g., for a 1 mg/mL solution, a 20g mouse would receive 200 µL).
-
Note: The provided formulation is a common starting point. The ratios of co-solvents may need to be optimized for this compound to ensure solubility and stability. Always prepare fresh on the day of dosing.
Visualizations
Caption: USP1 Signaling Pathway in DNA Damage Response.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Ubiquitin Specific Protease 1 Sensitizes Colorectal Cancer Cells to DNA-Damaging Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes [synapse.patsnap.com]
- 4. ijbs.com [ijbs.com]
- 5. USP1 inhibition suppresses the progression of osteosarcoma via destabilizing TAZ - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | USPI inhibitor | CAS 2821749-58-8 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 11. USP1 inhibition: A journey from target discovery to clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
common pitfalls in Usp1-IN-3 experiments and how to avoid them
Welcome to the technical support center for USP1-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the Ubiquitin-Specific Protease 1 (USP1)-USP1 Associated Factor 1 (UAF1) complex.[1] USP1 is a deubiquitinase enzyme that plays a critical role in DNA damage repair pathways, including the Fanconi anemia (FA) pathway and translesion synthesis (TLS), by removing ubiquitin from key proteins like FANCD2 and PCNA.[2][3] By inhibiting USP1, this compound prevents the deubiquitination of these substrates, leading to an accumulation of ubiquitinated FANCD2 and PCNA. This disruption of DNA repair can sensitize cancer cells to DNA-damaging agents and induce apoptosis.[2][4]
Q2: What is the recommended solvent and storage for this compound?
A2: this compound is soluble in DMSO. For in vitro experiments, a stock solution can be prepared in DMSO at a concentration of 100 mg/mL (192.49 mM), which may require sonication to fully dissolve.[1] It is important to use newly opened, anhydrous DMSO as the compound is hygroscopic.[1]
-
Powder: Store at -20°C for up to 3 years.
-
In solvent (DMSO): Store at -80°C for up to 6 months or at -20°C for up to 1 month. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Q3: What are the known off-target effects of this compound?
A3: While this compound is reported to be a selective inhibitor of USP1, like most small molecule inhibitors, the possibility of off-target effects should be considered. To confirm that the observed cellular phenotype is a direct result of USP1 inhibition, it is highly recommended to use a secondary method to validate the findings. A common approach is to use siRNA or shRNA to specifically knock down USP1 expression and verify that this phenocopies the effects of this compound treatment.[2]
Q4: In which cell lines has this compound shown activity?
A4: this compound has demonstrated viability inhibition in a non-isogenic pair of BRCA1 mutant and BRCA1 wild-type cell lines.[1] Other USP1 inhibitors have shown effects in a variety of cancer cell lines, including those from renal carcinoma (ACHN), lung carcinoma (A549), colon carcinoma (HCT116), and hepatocellular carcinoma (SK-Hep1).[2] The sensitivity to USP1 inhibition can vary between cell lines.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Compound precipitation in cell culture media. | The working concentration of this compound exceeds its solubility in aqueous media. DMSO concentration in the final working solution is too high. | Prepare fresh working solutions for each experiment from a DMSO stock. Avoid storing diluted aqueous solutions. Ensure the final DMSO concentration in your cell culture media is low (typically ≤ 0.1%) to maintain solubility and minimize solvent toxicity. If precipitation occurs during the preparation of the working solution, gentle warming and/or sonication can be used to aid dissolution.[1] |
| Inconsistent or no observable effect on target proteins (e.g., p-PCNA, p-FANCD2). | Compound inactivity: Improper storage or handling of this compound may have led to degradation. Suboptimal experimental conditions: The concentration or incubation time may be insufficient. Cell line resistance: The cell line used may be resistant to USP1 inhibition. | Verify compound integrity: Use a fresh vial of this compound or a new stock solution. Ensure proper storage conditions have been maintained.[1] Optimize experiment: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific cell line and assay. Confirm target engagement: If possible, use a direct biochemical assay to confirm inhibition of USP1 activity. Validate with a secondary method: Use siRNA/shRNA against USP1 to confirm that the expected phenotype is achievable in your cell line.[2] |
| High background or non-specific bands in Western Blot. | Antibody issues: The primary or secondary antibody may have non-specific binding. Blocking inefficiency: The blocking step may not be sufficient. | Optimize antibody concentrations: Titrate your primary and secondary antibodies to find the optimal dilution that maximizes signal and minimizes background. Use a different blocking agent: If using non-fat dry milk, try switching to bovine serum albumin (BSA) or vice versa. Include proper controls: Run a negative control lane with lysate from untreated cells and a bead-only control for immunoprecipitation experiments. |
| Low or no signal in Co-Immunoprecipitation (Co-IP). | Weak or transient protein-protein interaction: The interaction between your protein of interest and its binding partner may be weak or disrupted during the lysis and washing steps. Low protein expression: The expression level of the bait or prey protein may be too low for detection. Inefficient immunoprecipitation: The antibody may not be effectively pulling down the target protein. | Use a milder lysis buffer: RIPA buffer can sometimes disrupt protein-protein interactions. Consider using a less stringent buffer, such as one containing NP-40. Optimize wash steps: Reduce the number or stringency of washes. Confirm protein expression: Check the expression levels of your target proteins in the input lysate via Western Blot. Validate IP antibody: Ensure your antibody is validated for immunoprecipitation and is effectively pulling down the bait protein. |
| Cell toxicity observed in control (DMSO-treated) cells. | The concentration of DMSO in the final working solution is too high. | Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, typically at or below 0.1%. Run a vehicle control with the same concentration of DMSO as used for the highest concentration of this compound to assess solvent toxicity. |
| Hygroscopic nature of the compound affecting concentration. | This compound powder has absorbed moisture from the air, leading to inaccurate weighing and stock solution concentration. | Handle the solid compound in a low-humidity environment, such as a glove box or a desiccator.[5] Use freshly opened anhydrous DMSO for preparing stock solutions.[1] |
Quantitative Data Summary
| Compound | Target | IC50 Value | Cell Line | Assay Type | Reference |
| This compound | USP1-UAF1 | <30 nM | - | Biochemical Assay | [1] |
| This compound | Cell Viability | <100 nM | BRCA1 mutant | Cell-based Assay | [1] |
| This compound | Cell Viability | >10 µM | BRCA1 WT | Cell-based Assay | [1] |
Experimental Protocols
Protocol 1: Western Blot for PCNA and FANCD2 Ubiquitination
This protocol is a general guideline and may require optimization for your specific cell line and experimental conditions.
Materials:
-
This compound
-
Cell culture reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies against PCNA, FANCD2, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the determined incubation time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane and run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
Protocol 2: Co-Immunoprecipitation (Co-IP) to investigate USP1 interactions
This protocol provides a general framework for performing Co-IP to identify proteins that interact with USP1.
Materials:
-
Cell culture reagents and this compound
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Antibody against USP1 (IP-grade)
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose slurry
-
Wash Buffer (similar to lysis buffer but may have a lower detergent concentration)
-
Elution Buffer (e.g., 2x Laemmli buffer)
Procedure:
-
Cell Treatment and Lysis: Treat cells as required and lyse them in Co-IP lysis buffer on ice.
-
Pre-clearing Lysates: Add control IgG and protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with rotation. Pellet the beads and transfer the supernatant to a new tube. This step reduces non-specific binding.
-
Immunoprecipitation: Add the anti-USP1 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with rotation.
-
Capture Immune Complexes: Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C with rotation.
-
Washing: Pellet the beads and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by resuspending them in elution buffer and boiling for 5-10 minutes.
-
Analysis: Analyze the eluted proteins by Western Blot using antibodies against expected interacting partners.
Visualizations
Caption: Signaling pathway showing the role of USP1-UAF1 and its inhibition by this compound.
Caption: A general experimental workflow for studies involving this compound.
Caption: A logical troubleshooting workflow for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Ubiquitin Specific Protease 1 Sensitizes Colorectal Cancer Cells to DNA-Damaging Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparison Guide: Validating Usp1-IN-3 On-Target Effects Using siRNA Knockdown of USP1
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the on-target effects of the USP1 inhibitor, Usp1-IN-3. The central strategy involves comparing the molecular and cellular phenotypes induced by this compound with those resulting from the specific genetic knockdown of USP1 via small interfering RNA (siRNA). A high degree of concordance between the pharmacological and genetic approaches provides strong evidence for the inhibitor's on-target activity.
Introduction to USP1 and Its Inhibition
Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a critical role in regulating the DNA damage response (DDR).[1] It functions as a key regulator in both the Fanconi anemia (FA) pathway and translesion synthesis (TLS) by removing monoubiquitin from specific protein substrates.[1][2][3] Its primary, well-characterized substrates are FANCD2 (Fanconi Anemia Complementation Group D2) and PCNA (Proliferating Cell Nuclear Antigen).[4][5] By deubiquitinating these proteins, USP1 effectively terminates the DNA repair signal, making it a crucial component for maintaining genomic integrity.[2]
Given its role in DNA repair, cancer cells often exploit USP1 activity to survive the stress induced by DNA-damaging chemotherapeutics.[4][6] This makes USP1 an attractive therapeutic target in oncology.[4][7] this compound is a small molecule inhibitor designed to block the catalytic activity of USP1. To ensure that the observed cellular effects of this compound are a direct result of USP1 inhibition and not due to off-target interactions, it is essential to validate its mechanism of action. The gold-standard method for this validation is to compare its effects directly against the effects of USP1 gene knockdown using siRNA.
Signaling Pathway and Mechanism of Action
USP1, in complex with its cofactor UAF1 (USP1-associated factor 1), removes monoubiquitin from FANCD2 and PCNA.[1][8]
-
Fanconi Anemia (FA) Pathway: Monoubiquitination of the FANCI-FANCD2 dimer is a critical activation step in the FA pathway, which is essential for the repair of DNA interstrand crosslinks. USP1 reverses this signal, thereby downregulating the pathway.[1][7]
-
Translesion Synthesis (TLS): Monoubiquitination of PCNA at lysine 164 recruits low-fidelity TLS polymerases to bypass DNA lesions during replication. USP1-mediated deubiquitination of PCNA limits this potentially mutagenic process.[1][2]
Inhibition of USP1, either by a chemical inhibitor like this compound or by siRNA, is expected to block these deubiquitination events. This leads to the accumulation of monoubiquitinated FANCD2 (ub-FANCD2) and PCNA (ub-PCNA), which serve as direct pharmacodynamic biomarkers of USP1 inhibition.[5]
Experimental Design and Workflow
The core principle of the validation is to demonstrate that this compound phenocopies the effects of USP1 knockdown. A typical workflow involves treating a relevant cell line (e.g., a cancer cell line known to be sensitive to DNA damaging agents) with the inhibitor and, in parallel, transfecting cells with a validated USP1 siRNA. A non-targeting siRNA (siControl) serves as a negative control.
The logical relationship underpinning this validation is straightforward: if the outcomes from the pharmacological inhibitor match those from the genetic knockdown, it confirms the inhibitor's on-target specificity.
References
- 1. USP1 deubiquitinase: cellular functions, regulatory mechanisms and emerging potential as target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Blockade of Deubiquitylating Enzyme USP1 Inhibits DNA Repair and Triggers Apoptosis in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Usp1-IN-3: A Comparative Guide to its Selectivity Against Deubiquitinating Enzymes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selectivity of the deubiquitinating enzyme (DUB) inhibitor, Usp1-IN-3, against other DUBs. While specific quantitative data for a broad panel of DUBs for this compound is not extensively published, this document contextualizes its known potency by comparing it with the well-characterized selectivity profiles of other notable USP1 inhibitors, such as ML323 and KSQ-4279. The information herein is supported by experimental data from publicly available research.
Introduction to USP1 and its Inhibition
Ubiquitin-Specific Protease 1 (USP1) is a critical enzyme in the DNA damage response (DDR) pathway. It acts by removing ubiquitin from key proteins, notably FANCD2 and PCNA, which are essential for Fanconi anemia (FA) pathway and translesion synthesis (TLS), respectively.[1][2] By deubiquitinating these substrates, USP1 effectively switches off these DNA repair pathways. In cancer cells, elevated USP1 activity can contribute to chemoresistance. Therefore, inhibiting USP1 is a promising therapeutic strategy to enhance the efficacy of DNA-damaging agents. This compound is a potent and selective inhibitor of USP1.
Selectivity Profile of USP1 Inhibitors
The therapeutic utility of a DUB inhibitor is critically dependent on its selectivity. Off-target inhibition of other DUBs can lead to unintended cellular effects and toxicity. This compound has been reported to be a selective inhibitor of USP1, inhibiting the USP1-UAF1 complex with a half-maximal inhibitory concentration (IC50) of less than 30 nM.[3]
For a comparative perspective, the selectivity of the well-studied USP1 inhibitor ML323 has been extensively profiled against a large panel of DUBs. This provides a benchmark for the level of selectivity that can be achieved for a USP1-targeting compound.
Comparative Selectivity Data of USP1 Inhibitors
The following table summarizes the IC50 values of the well-characterized USP1 inhibitor ML323 against a panel of deubiquitinating enzymes. This data illustrates the high degree of selectivity that has been achieved for inhibitors targeting USP1. While a similar comprehensive panel for this compound is not publicly available, its high potency against USP1 suggests a favorable selectivity profile.
| Deubiquitinating Enzyme (DUB) | ML323 IC50 (µM) |
| USP1-UAF1 | 0.076 (Ub-Rho assay) |
| 0.174 (di-Ub assay) | |
| 0.820 (Ub-PCNA assay) | |
| USP2 | >114 |
| USP5 | >114 |
| USP7 | 44 |
| USP8 | >114 |
| USP10 | >200 |
| USP11 | >114 |
| USP12-UAF1 | >200 |
| USP14 | >200 |
| USP21 | >114 |
| USP46-UAF1 | >114 |
| UCH-L1 | >500 |
| UCH-L3 | >200 |
| OTU DUBs | Little to no inhibition |
Data compiled from publicly available research.[2][4]
Another potent and selective USP1 inhibitor, KSQ-4279, has also shown high selectivity against a panel of nearly 50 DUBs, further demonstrating that specific inhibition of USP1 is achievable.[5]
Experimental Protocols for DUB Inhibitor Selectivity
The determination of an inhibitor's selectivity profile is a crucial step in its development. Below are detailed methodologies for key experiments used to assess the potency and selectivity of DUB inhibitors.
Biochemical Assay for DUB Activity (Ubiquitin-Rhodamine Assay)
This assay is a common method for determining the potency of DUB inhibitors in a high-throughput format.
Principle: The assay utilizes a fluorogenic substrate, ubiquitin-rhodamine110 (Ub-Rho), which upon cleavage by a DUB, releases rhodamine110, leading to an increase in fluorescence. The rate of this increase is proportional to the enzyme's activity.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.8), 0.1 mg/ml BSA, 0.5 mM EDTA, and 1 mM DTT.
-
Enzyme Solution: Prepare a stock solution of the purified DUB (e.g., USP1-UAF1 complex) in assay buffer. The final concentration in the assay will depend on the enzyme's activity.
-
Substrate Solution: Prepare a stock solution of Ubiquitin-Rhodamine110 in the assay buffer.
-
Inhibitor Solution: Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO.
-
-
Assay Procedure:
-
Add the DUB enzyme to the wells of a 96-well or 384-well black plate.
-
Add the test inhibitor at various concentrations to the wells containing the enzyme. Include a DMSO control (vehicle).
-
Incubate the enzyme and inhibitor for a pre-determined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate the reaction by adding the Ub-Rho substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader with excitation at ~485 nm and emission at ~535 nm.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear phase of the fluorescence curves.
-
Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Orthogonal Gel-Based Diubiquitin Cleavage Assay
This assay provides a secondary validation of inhibitor potency using a more physiological substrate and a different detection method.
Principle: The assay measures the ability of a DUB to cleave a di-ubiquitin (di-Ub) substrate. The cleavage products are then resolved by SDS-PAGE and visualized by staining.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.8), 0.1 mg/ml BSA, 0.5 mM EDTA, and 1-5 mM DTT.
-
Enzyme Solution: Prepare a stock solution of the purified DUB.
-
Substrate Solution: Prepare a stock solution of K63-linked di-ubiquitin.
-
Inhibitor Solution: Prepare serial dilutions of the test inhibitor.
-
-
Assay Procedure:
-
Set up reactions containing the DUB enzyme and the test inhibitor at various concentrations in assay buffer.
-
Pre-incubate the enzyme and inhibitor for 15-30 minutes at 37°C.
-
Initiate the reaction by adding the di-Ub substrate.
-
Incubate the reaction for a specific time (e.g., 1-2 hours) at 37°C.
-
Quench the reaction by adding Laemmli sample buffer.
-
-
Analysis:
-
Separate the reaction products by SDS-PAGE.
-
Stain the gel with Coomassie Brilliant Blue or a fluorescent stain to visualize the uncleaved di-Ub and the cleaved mono-ubiquitin bands.
-
Quantify the band intensities using densitometry.
-
Calculate the percentage of di-Ub cleavage for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of the experimental design and the biological context of USP1 inhibition, the following diagrams have been generated using Graphviz.
Caption: Workflow for assessing DUB inhibitor selectivity.
Caption: USP1 signaling pathway in DNA damage response.
Conclusion
This compound is a potent inhibitor of the USP1-UAF1 deubiquitinase complex. While a comprehensive public dataset on its selectivity against a broad panel of DUBs is pending, the high selectivity profiles of other well-characterized USP1 inhibitors like ML323 and KSQ-4279 provide a strong rationale for the feasibility of developing highly selective USP1-targeted therapeutics. The experimental protocols outlined in this guide offer a robust framework for the evaluation of the selectivity of this compound and other novel DUB inhibitors. Further research into the detailed selectivity of this compound will be crucial for its advancement as a potential therapeutic agent.
References
- 1. ubiqbio.com [ubiqbio.com]
- 2. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Selective and cell-active inhibitors of the USP1/UAF1 deubiquitinase complex reverse cisplatin resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
confirming the allosteric inhibition mechanism of Usp1-IN-3
A Comparative Guide to Allosteric Inhibition of USP1: Usp1-IN-3 and Other Key Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the allosteric USP1 inhibitor this compound with other notable USP1 inhibitors, including ML323, KSQ-4279, Pimozide, and GW7647. The information is compiled from publicly available scientific literature and patent filings, offering a comprehensive overview of their mechanisms of action, biochemical potencies, and the experimental protocols used for their characterization.
Introduction to USP1 and its Allosteric Inhibition
Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a critical role in the DNA Damage Response (DDR) by regulating the ubiquitination status of key proteins such as Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 (FANCD2)[1][2]. By removing ubiquitin from these substrates, USP1 facilitates critical steps in translesion synthesis and the Fanconi Anemia pathway, making it an attractive therapeutic target in oncology, particularly for cancers with deficiencies in other DNA repair pathways like BRCA-mutant tumors[3].
Allosteric inhibition of USP1 presents a promising therapeutic strategy. Unlike competitive inhibitors that bind to the active site, allosteric inhibitors bind to a distinct, cryptic site on the enzyme. This binding event induces a conformational change in the USP1 protein, which in turn disrupts the geometry of the active site and inhibits its catalytic activity[1][4][5]. This mechanism can offer greater selectivity and potentially avoid off-target effects associated with active site-directed inhibitors.
Comparative Analysis of USP1 Inhibitors
This section provides a quantitative comparison of this compound and other selected USP1 inhibitors. The data presented has been collated from various sources and is summarized for ease of comparison.
Biochemical Potency and Cellular Activity
| Inhibitor | Target | Assay Type | IC50 / Ki | Cellular Effect | Source |
| This compound | USP1-UAF1 | Biochemical | <30 nM | IC50 <100 nM (BRCA1 mutant cells), >10 µM (BRCA1 WT cells) | [6] |
| ML323 | USP1-UAF1 | Ub-Rho Assay | 76 nM | Potentiates cisplatin cytotoxicity | [7] |
| di-Ub Assay | 174 nM | [7] | |||
| Ub-PCNA Assay | 820 nM | [7] | |||
| Ki (noncompetitive) | 0.5 µM | [8] | |||
| KSQ-4279 | USP1-UAF1 | Biochemical | Potent (specific value not stated) | Overcomes PARP inhibitor resistance | [5] |
| Pimozide | USP1-UAF1 | di-Ub Assay | Ki = 0.5 µM (noncompetitive) | Sensitizes cancer cells to DNA-damaging agents | [8] |
| GW7647 | USP1-UAF1 | di-Ub Assay | Ki = 0.7 µM (noncompetitive) | Synergistic with cisplatin | [8] |
Mechanism of Action
Recent structural studies, particularly cryo-electron microscopy of USP1 in complex with ML323, have elucidated the mechanism of allosteric inhibition. These inhibitors bind to a cryptic pocket located between the palm and thumb domains of USP1, which is not apparent in the unbound enzyme structure[1][4]. This binding event displaces a portion of the hydrophobic core of USP1, leading to conformational changes that are transmitted to the active site, ultimately disrupting the catalytic triad and inhibiting deubiquitination[1][4][5]. While this compound is reported as a potent USP1 inhibitor, its allosteric mechanism is inferred from its structural similarity to other known allosteric inhibitors and its high potency, though direct structural evidence is not yet publicly available in peer-reviewed literature. Pimozide and GW7647 have been characterized as noncompetitive inhibitors, which is consistent with an allosteric mechanism of action[8].
Visualizing USP1 Signaling and Inhibition
To better understand the context of USP1 inhibition, the following diagrams illustrate the relevant biological pathway, a typical experimental workflow, and the principle of allosteric inhibition.
Caption: Role of USP1 in DNA Damage Response Pathways.
Caption: Workflow for USP1 Inhibitor Discovery and Validation.
Caption: Mechanism of Allosteric Inhibition of USP1.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the characterization of USP1 inhibitors.
Ubiquitin-Rhodamine Biochemical Assay
This assay is a high-throughput method to screen for inhibitors of USP1's deubiquitinating activity.
Principle: The assay utilizes a fluorogenic substrate, ubiquitin-rhodamine 110 (Ub-Rho), where the rhodamine is quenched. Cleavage of the amide bond between ubiquitin and rhodamine by USP1 results in an increase in fluorescence.
Protocol:
-
Prepare a 2x solution of USP1-UAF1 complex in assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT, 0.1 mg/mL BSA).
-
In a 384-well plate, add the test compounds at various concentrations.
-
Add the 2x USP1-UAF1 solution to the wells containing the compounds and incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a 2x solution of Ub-Rho substrate.
-
Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 535 nm emission).
-
Calculate the rate of reaction and determine the IC50 values for the test compounds by plotting the percentage of inhibition against the compound concentration.
Gel-Based Deubiquitination Assay
This assay provides a direct visualization of the inhibition of USP1's ability to cleave ubiquitin from a specific substrate.
Principle: Recombinant USP1-UAF1 is incubated with a ubiquitinated substrate (e.g., di-ubiquitin or Ub-PCNA). The reaction products are then resolved by SDS-PAGE and visualized by Coomassie staining or Western blotting.
Protocol:
-
Prepare a reaction mixture containing the ubiquitinated substrate (e.g., 1 µM Ub-PCNA) in reaction buffer (e.g., 50 mM HEPES pH 7.8, 0.1 mg/mL BSA, 0.5 mM EDTA, 1 mM DTT).
-
Add the test inhibitor at various concentrations to the reaction mixture.
-
Initiate the reaction by adding the USP1-UAF1 enzyme complex (e.g., 100 nM).
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Separate the proteins by SDS-PAGE.
-
Visualize the bands by Coomassie blue staining or by Western blotting using an antibody specific to the substrate (e.g., anti-PCNA).
-
Quantify the band intensities to determine the extent of deubiquitination and calculate the IC50 of the inhibitor.
Cellular Assay for PCNA and FANCD2 Ubiquitination
This assay confirms the on-target effect of the USP1 inhibitor in a cellular context by measuring the levels of ubiquitinated USP1 substrates.
Principle: Cells are treated with the USP1 inhibitor, and the levels of mono-ubiquitinated PCNA (Ub-PCNA) and FANCD2 (Ub-FANCD2) are assessed by Western blotting. Inhibition of USP1 leads to an accumulation of the ubiquitinated forms of these proteins.
Protocol:
-
Plate cells (e.g., a relevant cancer cell line) and allow them to adhere overnight.
-
Treat the cells with the USP1 inhibitor at a range of concentrations for a specified duration (e.g., 24 hours). In some experiments, cells may also be co-treated with a DNA damaging agent (e.g., cisplatin or UV) to induce substrate ubiquitination.
-
Lyse the cells in a suitable lysis buffer containing protease and deubiquitinase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies specific for PCNA or FANCD2. The ubiquitinated form will appear as a higher molecular weight band.
-
Use an appropriate secondary antibody conjugated to HRP or a fluorescent dye for detection.
-
Visualize and quantify the bands corresponding to the unmodified and ubiquitinated forms of the proteins. An increase in the ratio of ubiquitinated to unmodified protein indicates USP1 inhibition.
Conclusion
The allosteric inhibition of USP1 is a rapidly advancing field with significant potential for the development of novel cancer therapeutics. This compound has emerged as a potent and selective inhibitor, demonstrating promising activity in preclinical models. Its comparison with well-characterized allosteric inhibitors like ML323 and the clinical candidate KSQ-4279, as well as other noncompetitive inhibitors, provides a valuable framework for understanding the structure-activity relationships and therapeutic potential of this class of molecules. The experimental protocols detailed in this guide offer a foundation for the continued investigation and development of next-generation USP1 inhibitors. As research progresses, further elucidation of the precise molecular interactions and cellular consequences of these inhibitors will be crucial for their successful clinical translation.
References
- 1. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. USP1 deubiquitinase: cellular functions, regulatory mechanisms and emerging potential as target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. USP1 inhibition: A journey from target discovery to clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. dot | Graphviz [graphviz.org]
- 8. Nominating Novel USP1 Small Molecule Inhibitor as a Preclinical Candidate for BRCA mutant tumors| Insilico Medicine [insilico.com]
The Synergistic Power of USP1 and PARP Inhibitors: A New Frontier in Cancer Therapy
A deep dive into the synergistic combination of USP1 inhibitors, such as Usp1-IN-3 and its analogs, with PARP inhibitors reveals a promising strategy to enhance anti-tumor efficacy, particularly in cancers with deficiencies in DNA damage repair pathways. This guide provides a comprehensive comparison of this combination therapy, supported by experimental data, detailed protocols, and visualizations of the underlying molecular mechanisms.
Researchers and drug development professionals are continuously seeking innovative approaches to combat cancer. One such strategy gaining significant traction is the concept of synthetic lethality, where the simultaneous inhibition of two key cellular pathways leads to cancer cell death, while individual inhibition is tolerated by normal cells. The combination of Ubiquitin-Specific Protease 1 (USP1) inhibitors and Poly (ADP-ribose) Polymerase (PARP) inhibitors epitomizes this approach, demonstrating remarkable synergistic effects in preclinical models of various cancers, including those that have developed resistance to PARP inhibitors alone.
Mechanism of Action: A Two-Pronged Attack on DNA Repair
The synergistic interaction between USP1 and PARP inhibitors is rooted in their distinct but complementary roles in the DNA Damage Response (DDR).
PARP inhibitors function by trapping PARP enzymes on DNA at the site of single-strand breaks (SSBs).[1][2][3] This trapping prevents the repair of SSBs, which, upon DNA replication, are converted into more lethal double-strand breaks (DSBs).[3] In cancer cells with pre-existing defects in homologous recombination (HR), a major DSB repair pathway (e.g., those with BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and ultimately, cell death.[2][3]
USP1 inhibitors target a deubiquitinating enzyme, USP1, which plays a crucial role in two key DNA repair pathways: the Fanconi Anemia (FA) pathway and Translesion Synthesis (TLS).[4][5][6] USP1 deubiquitinates two critical proteins: FANCD2 and Proliferating Cell Nuclear Antigen (PCNA).[4][6] By inhibiting USP1, these proteins remain in their ubiquitinated state, disrupting the normal progression of DNA repair and leading to replication fork instability.[7]
The combination of a PARP inhibitor and a USP1 inhibitor creates a scenario where cancer cells are assaulted on two fronts. The PARP inhibitor-induced DSBs, which would normally be repaired by HR, cannot be efficiently resolved in HR-deficient tumors. Simultaneously, the USP1 inhibitor cripples alternative repair pathways like TLS and the FA pathway, leading to an overwhelming accumulation of DNA damage and catastrophic genomic collapse, resulting in potent synergistic cell killing.[8][9][10]
Caption: Signaling pathway of USP1 and PARP inhibitor synergy.
Comparative Efficacy: In Vitro and In Vivo Evidence
Numerous preclinical studies have demonstrated the potent synergy between USP1 inhibitors and PARP inhibitors across a range of cancer cell lines and in vivo models. The following tables summarize key quantitative data from these studies.
In Vitro Synergistic Effects
| USP1 Inhibitor | PARP Inhibitor | Cancer Cell Line | Assay Type | Key Findings | Citation(s) |
| KSQ-4279 | Olaparib | BRCA1-mutant Ovarian & TNBC cells | Clonogenic Assay | Strong combination activity observed. | [8] |
| SIM0501 | Olaparib | Breast, Ovarian, Prostate Cancer Cells | Cell Viability | Demonstrated synergistic effect across multiple cell lines. | [1] |
| I-138 | Olaparib | BRCA1/2 mutant cells | Cell Viability (9x9 matrix) | Preferentially synergistic in BRCA1/2 mutant cells compared to wild-type. | [10] |
| SJB3-019A | Niraparib | COV-318, OVCAR-8 (Ovarian Cancer) | Cell Viability | Strong synergistic effect observed in both HR-proficient and HR-deficient cells. | [11] |
| TNG348 | Multiple PARPi | HRD-deficient tumor cells | Cell Viability | Synergistic antitumor effects. | [2] |
In Vivo Synergistic Effects
| USP1 Inhibitor | PARP Inhibitor | Animal Model | Key Findings | Citation(s) |
| KSQ-4279 | Olaparib | Ovarian & TNBC PDX models | Durable and effective tumor regression and complete response. Well-tolerated combination. | [9][12] |
| SIM0501 | Olaparib | MDA-MB-436 (BRCA1-mutant) & OVCAR3 (Olaparib-resistant) xenografts | Dose-dependent inhibition of tumor growth with the combination. | [1] |
| I-138 | Niraparib | MDA-MB-436 xenograft | Combination resulted in complete tumor regression. | [10] |
| KSQ-4279 | PARP inhibitor | PARP-resistant TNBC PDX models | Combination led to durable tumor regressions. | [13] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the findings presented, detailed methodologies for the key experiments are provided below.
Caption: A typical experimental workflow for evaluating USP1 and PARP inhibitor synergy.
Cell Viability Assay (e.g., CCK-8 or CellTiter-Glo)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the USP1 inhibitor, the PARP inhibitor, and the combination of both. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period, typically 72 to 120 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment:
-
CCK-8: Add CCK-8 reagent to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.
-
CellTiter-Glo: Add CellTiter-Glo reagent to each well, incubate for 10 minutes to stabilize the luminescent signal, and measure luminescence with a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 (half-maximal inhibitory concentration) for each treatment. Synergy is often calculated using models like the Bliss independence or Loewe additivity model.[14][15]
Clonogenic Assay
-
Cell Seeding: Seed a low number of cells (e.g., 200-1,000 cells/well) in 6-well plates.
-
Drug Treatment: Treat the cells with the inhibitors (single agents and combination) at various concentrations.
-
Incubation: Incubate the plates for an extended period (e.g., 10-14 days) to allow for colony formation. Replace the media with fresh media containing the drugs every 3-4 days.
-
Colony Staining: After the incubation period, wash the plates with PBS, fix the colonies with methanol, and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment group compared to the control group.
In Vivo Tumor Growth Inhibition in Xenograft Models
-
Tumor Implantation: Subcutaneously implant tumor cells or patient-derived tumor fragments into immunocompromised mice (e.g., NOD-SCID).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 150-200 mm³). Randomize the mice into different treatment groups (vehicle, USP1 inhibitor, PARP inhibitor, combination).
-
Drug Administration: Administer the drugs to the mice according to the planned schedule and dosage (e.g., daily oral gavage).
-
Tumor Measurement: Measure the tumor volume (e.g., using calipers) and the body weight of the mice regularly (e.g., twice a week).
-
Endpoint: Continue the treatment for a specified duration or until the tumors in the control group reach a predetermined size.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for each treatment.
Western Blotting for Ub-PCNA
-
Cell Lysis: Treat cells with the USP1 inhibitor for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for PCNA. This will detect both unmodified and ubiquitinated forms of PCNA.
-
Detection: Incubate the membrane with a secondary antibody conjugated to horseradish peroxidase (HRP) and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: The appearance of higher molecular weight bands corresponding to mono- and poly-ubiquitinated PCNA indicates the on-target activity of the USP1 inhibitor.
Logical Framework for Synergy
The synergistic relationship between USP1 and PARP inhibitors can be understood as a logical AND gate, where both inhibitors must be present to achieve the maximal therapeutic effect, especially in overcoming resistance.
Caption: Logical relationship of USP1i and PARPi synergy.
Conclusion and Future Directions
The combination of USP1 inhibitors and PARP inhibitors represents a highly promising therapeutic strategy. The robust preclinical data demonstrating synergy, particularly in overcoming PARP inhibitor resistance, provides a strong rationale for clinical investigation.[8][16][17] Several USP1 inhibitors are currently in early-phase clinical trials, and the evaluation of their combination with approved PARP inhibitors is a critical next step.[13]
Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from this combination therapy. Furthermore, exploring the efficacy of this combination in a broader range of tumor types beyond those with BRCA mutations is warranted. The continued development and clinical translation of this synergistic combination hold the potential to significantly improve outcomes for cancer patients.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Characterization of TNG348: A Selective, Allosteric USP1 Inhibitor That Synergizes with PARP Inhibitors in Tumors with Homologous Recombination Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubcompare.ai [pubcompare.ai]
- 8. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ksqtx.com [ksqtx.com]
- 10. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. USP1 deubiquitinates PARP1 to regulate its trapping and PARylation activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. | BioWorld [bioworld.com]
- 13. firstwordpharma.com [firstwordpharma.com]
- 14. Synergistic antitumor efficacy of rMV-Hu191 and Olaparib in pancreatic cancer by generating oxidative DNA damage and ROS-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug Synergy Scoring Models: Bliss vs. Loewe vs. ZIP [kyinno.com]
- 16. researchgate.net [researchgate.net]
- 17. The USP1 Inhibitor KSQ-4279 Overcomes PARP Inhibitor Resistance in Homologous Recombination-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Preclinical Analysis of USP1 Inhibitors: Usp1-IN-3 and KSQ-4279
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key USP1 Inhibitors in Preclinical Development.
Ubiquitin-specific protease 1 (USP1) has emerged as a promising therapeutic target in oncology, particularly for cancers with deficiencies in DNA damage repair pathways, such as those harboring BRCA1/2 mutations. USP1 plays a critical role in the DNA damage response (DDR) by deubiquitinating key proteins like PCNA and FANCD2, thereby regulating translesion synthesis and the Fanconi anemia pathway.[1][2] Inhibition of USP1 offers a synthetic lethal strategy to selectively kill cancer cells. This guide provides a comparative analysis of two small molecule inhibitors of USP1: Usp1-IN-3 and KSQ-4279, based on available preclinical data.
At a Glance: Key Preclinical Data
The following tables summarize the available quantitative data for this compound and KSQ-4279, facilitating a direct comparison of their in vitro potency and cellular activity. A notable gap in publicly available information exists for the in vivo efficacy and pharmacokinetic properties of this compound, limiting a comprehensive comparison in those areas.
| Parameter | This compound | KSQ-4279 | Reference |
| Target | USP1-UAF1 Complex | USP1-UAF1 Complex | [3],[4] |
| IC50 (USP1-UAF1) | <30 nM | 2 nM (affinity) | [3],[5] |
| Cellular IC50 (BRCA1 mutant cells) | <100 nM | Not explicitly stated, but potent antiproliferative activity demonstrated | [3],[6] |
| Cellular IC50 (BRCA1 WT cells) | >10 µM | Not explicitly stated, but selective for BRCA/HRD deficient cells | [3],[6] |
Table 1: In Vitro Potency and Cellular Activity. This table highlights the biochemical and cellular potency of this compound and KSQ-4279. Both inhibitors demonstrate high potency against the USP1-UAF1 complex.
| Parameter | This compound | KSQ-4279 | Reference |
| Animal Models | Data not publicly available | Ovarian and Triple-Negative Breast Cancer (TNBC) Patient-Derived Xenografts (PDXs) | [6] |
| Dosing Regimen | Data not publicly available | 100 mg/kg and 300 mg/kg, daily oral gavage | [7] |
| Single Agent Efficacy | Data not publicly available | Dose-dependent tumor growth inhibition (102% and 105% TGI at 100 and 300 mg/kg respectively in an ovarian PDX model) | [7] |
| Combination Efficacy (with PARP inhibitors) | Data not publicly available | Significant and durable anti-tumor response and tumor regressions in BRCA-mutant PDX models, overcoming PARP inhibitor resistance | [4][6][8] |
| Tolerability | Data not publicly available | Well-tolerated as a single agent and in combination with olaparib, with no evidence of dose-limiting hematologic toxicities | [6][7] |
Table 2: In Vivo Efficacy in Preclinical Models. This table summarizes the in vivo antitumor activity of KSQ-4279. No public data is currently available for this compound.
Mechanism of Action and Signaling Pathway
Both this compound and KSQ-4279 target the deubiquitinating activity of the USP1-UAF1 complex. This complex is a critical regulator of the DNA damage response. By inhibiting USP1, these molecules lead to the accumulation of monoubiquitinated PCNA (Ub-PCNA) and FANCD2 (Ub-FANCD2).[5][9] This accumulation disrupts normal DNA repair processes, leading to replication stress and ultimately, cell death, particularly in cancer cells with pre-existing DNA repair defects like BRCA mutations.[1]
Caption: USP1 Signaling Pathway in DNA Damage Response.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments used to evaluate USP1 inhibitors.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.[6][10][11]
Materials:
-
Opaque-walled 96-well or 384-well plates
-
Cell culture medium
-
Test compounds (this compound, KSQ-4279)
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Procedure:
-
Seed cells in opaque-walled multiwell plates in a final volume of 100 µL per well for 96-well plates or 25 µL for 384-well plates.
-
Incubate plates for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Add test compounds at various concentrations to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for the desired experimental duration (e.g., 72 hours).
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values using appropriate software.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of USP1 inhibitors in a mouse xenograft model.[12]
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Tumor cells or patient-derived tumor fragments
-
Matrigel (optional)
-
Dosing vehicle (e.g., 0.5% HPMC, 0.1% Tween 80 in sterile water)
-
Test compounds (this compound, KSQ-4279)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant tumor cells (typically 1-10 million cells in sterile PBS or medium, potentially mixed with Matrigel) or patient-derived tumor fragments into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
Prepare the dosing formulations of the test compounds and vehicle control. For KSQ-4279, a formulation of a 1:1 gentisic acid cocrystal in 0.5% (w/v) hydroxypropyl)methyl cellulose/0.1% (v/v) Tween 80 in sterile deionized water has been used.[5]
-
Administer the compounds to the mice via the desired route (e.g., oral gavage) at the specified dose and schedule (e.g., once daily).
-
Measure tumor volumes and body weights 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic marker analysis).
Western Blot for Ub-PCNA and Ub-FANCD2
This method is used to detect the accumulation of monoubiquitinated PCNA and FANCD2, key pharmacodynamic markers of USP1 inhibition.[13][14][15]
Materials:
-
Cell or tumor tissue lysates
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies against PCNA, FANCD2, and ubiquitin
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells or tumors with the USP1 inhibitor for the desired time.
-
Lyse cells or homogenize tumor tissue in RIPA buffer or a similar lysis buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PCNA or FANCD2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply a chemiluminescent substrate and visualize the protein bands using an imaging system. The monoubiquitinated forms of PCNA and FANCD2 will appear as bands with a higher molecular weight than the unmodified proteins.
Experimental Workflow and Logical Relationships
The preclinical evaluation of a USP1 inhibitor typically follows a logical progression from in vitro characterization to in vivo efficacy studies.
Caption: Preclinical Development Workflow for USP1 Inhibitors.
Conclusion
Both this compound and KSQ-4279 are potent inhibitors of the USP1-UAF1 deubiquitinase complex. KSQ-4279 has been extensively characterized in preclinical models, demonstrating robust single-agent and combination efficacy in vivo, particularly in BRCA-deficient tumors, and has advanced into clinical trials.[4] The publicly available data for this compound is currently limited to its in vitro potency, highlighting a need for further published studies to enable a more comprehensive comparative assessment. Researchers and drug developers should consider the depth of available data when selecting a USP1 inhibitor for their studies. The experimental protocols and workflows provided in this guide offer a framework for the continued preclinical evaluation of this promising class of anti-cancer agents.
References
- 1. USP1 inhibition: A journey from target discovery to clinical translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. USP1 deubiquitinase: cellular functions, regulatory mechanisms and emerging potential as target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BiTE® Xenograft Protocol [protocols.io]
- 6. CellTiter-Glo cell viability assay [bio-protocol.org]
- 7. toolify.ai [toolify.ai]
- 8. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 9. researchgate.net [researchgate.net]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 11. OUH - Protocols [ous-research.no]
- 12. In vivo tumor xenograft study [bio-protocol.org]
- 13. RAD18-mediated ubiquitination of PCNA activates the Fanconi anemia DNA repair network - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Deubiquitination of FANCD2 Is Required for DNA Crosslink Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 15. FANCD2 Western blot as a diagnostic tool for Brazilian patients with Fanconi anemia - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to USP1-IN-3 Target Engagement using the Cellular Thermal Shift Assay (CETSA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Usp1-IN-3, a selective inhibitor of Ubiquitin-Specific Protease 1 (USP1), with other known USP1 inhibitors. The focus is on target engagement as determined by the Cellular Thermal Shift Assay (CETSA), a powerful method for verifying drug-target interactions within a cellular environment.[1][2] While direct comparative CETSA data for this compound is not publicly available, this guide compiles available biochemical and cellular data to offer a valuable reference for researchers in the field.
Introduction to USP1 and its Inhibition
Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme that plays a critical role in the DNA damage response (DDR). It acts by removing ubiquitin from key proteins such as FANCD2 and PCNA, thereby regulating the Fanconi Anemia (FA) and translesion synthesis (TLS) pathways, respectively. By modulating these pathways, USP1 allows cancer cells to tolerate DNA damage and survive. This makes USP1 an attractive target for cancer therapy, and several inhibitors have been developed to block its activity.
The Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that assesses the engagement of a ligand (e.g., a small molecule inhibitor) with its target protein in a cellular context.[1][2] The principle behind CETSA is that when a ligand binds to its target protein, it often leads to the stabilization of the protein structure. This stabilization results in an increased resistance of the protein to heat-induced denaturation.
In a typical CETSA experiment, cells are treated with the compound of interest and then subjected to a temperature gradient. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western blotting or other protein detection methods. A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates target engagement.[3]
Comparative Analysis of USP1 Inhibitors
While direct CETSA data for this compound is not available in the public domain, we can compare its biochemical potency with that of other well-characterized USP1 inhibitors, ML323 and KSQ-4279. For KSQ-4279, a cellular target engagement EC50 from a CETSA-based assay has been reported.
| Inhibitor | Assay Type | Target | IC50 / EC50 | Reference |
| This compound | Biochemical Assay | USP1-UAF1 | <30 nM | [4][5] |
| This compound | Cell Viability Assay (BRCA1 mutant cell line) | --- | <100 nM | [4] |
| This compound | Cell Viability Assay (BRCA1 WT cell line) | --- | >10 µM | [4] |
| ML323 | Biochemical Assay | USP1-UAF1 | 76 nM | [6] |
| KSQ-4279 | Biochemical Assay | USP1 | 2 nM | |
| KSQ-4279 | CETSA | Endogenous USP1 | 24 nM |
Note: IC50 values from biochemical assays measure the concentration of an inhibitor required to reduce the activity of a purified enzyme by 50%. EC50 values from cellular assays, such as CETSA, measure the concentration required to achieve 50% of the maximum effect in a cellular context, providing a more physiologically relevant measure of target engagement. A direct comparison of biochemical IC50 and cellular EC50 values should be made with caution due to the different experimental setups.[7]
Experimental Protocols
This section outlines a general protocol for performing a Cellular Thermal Shift Assay to determine the target engagement of USP1 inhibitors. This protocol is a composite based on established CETSA methodologies and can be adapted for specific cell lines and compounds.[3][8][9][10][11][12]
CETSA Protocol for USP1 Target Engagement
1. Cell Culture and Treatment:
-
Culture a human cancer cell line known to express USP1 (e.g., U2OS, HeLa) to 70-80% confluency.
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS) at a concentration of 2 x 10^6 cells/mL.
-
Aliquot the cell suspension into PCR tubes.
-
Add the USP1 inhibitor (e.g., this compound) at various concentrations to the cell aliquots. Include a vehicle control (e.g., DMSO).
-
Incubate the cells with the inhibitor for 1 hour at 37°C to allow for cell penetration and target binding.
2. Thermal Treatment:
-
Place the PCR tubes in a thermal cycler.
-
Apply a temperature gradient ranging from 40°C to 65°C for 3 minutes. It is crucial to include a non-heated control (maintained at room temperature or 37°C).
-
After the heat treatment, cool the samples to room temperature for 3 minutes.
3. Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thawing. This can be achieved by three cycles of freezing in liquid nitrogen and thawing at room temperature.
-
To separate the soluble protein fraction from the precipitated aggregates, centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble proteins.
4. Protein Quantification and Analysis:
-
Determine the protein concentration of the soluble fractions using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations of all samples.
-
Prepare the samples for Western blot analysis by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for USP1. A loading control antibody (e.g., GAPDH, β-actin) should also be used to ensure equal loading.
-
Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software.
5. Data Analysis:
-
For each inhibitor concentration, plot the normalized intensity of the soluble USP1 band as a function of temperature.
-
The resulting curves represent the melting curves of USP1.
-
A shift of the melting curve to higher temperatures in the presence of the inhibitor indicates target stabilization and thus, target engagement.
-
To determine the cellular EC50 of target engagement, perform an isothermal dose-response experiment. Treat cells with a range of inhibitor concentrations and heat all samples at a single, optimized temperature (a temperature at which a significant but not complete protein denaturation is observed in the absence of the inhibitor). Plot the amount of soluble USP1 against the inhibitor concentration to determine the EC50 value.
Visualizing the USP1 Signaling Pathway and CETSA Workflow
To better understand the biological context of USP1 and the experimental procedure, the following diagrams are provided.
References
- 1. CETSA [cetsa.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | USPI inhibitor | CAS 2821749-58-8 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 6. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, KSQ-4279 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prediction of intracellular exposure bridges the gap between target- and cell-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A High-Throughput Dose-Response Cellular Thermal Shift Assay for Rapid Screening of Drug Target Engagement in Living Cells, Exemplified Using SMYD3 and IDO1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of Usp1-IN-3 in a Panel of Cancer Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Ubiquitin-Specific Protease 1 (USP1) inhibitor, Usp1-IN-3, and other notable alternatives. The information is curated to assist in assessing its specificity and potential applications in cancer research. The data presented is compiled from various sources, and direct comparisons should be interpreted with consideration of the different experimental conditions.
Introduction to USP1 Inhibition
Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme that plays a critical role in the DNA damage response (DDR) and other cellular processes essential for cancer cell survival.[1] USP1, in complex with its cofactor UAF1, regulates the Fanconi Anemia (FA) pathway and translesion synthesis (TLS) by deubiquitinating key proteins such as FANCD2, FANCI, and PCNA.[2][3][4] By removing ubiquitin from these substrates, USP1 helps to control DNA repair and cell cycle progression. Inhibition of USP1 leads to the accumulation of ubiquitinated FANCD2 and PCNA, which can induce synthetic lethality in cancer cells with specific vulnerabilities, such as those with BRCA1 mutations, making USP1 an attractive therapeutic target.[2][5]
Comparative Analysis of USP1 Inhibitors
This section provides a summary of the reported potency and selectivity of this compound and other commercially available USP1 inhibitors. The data has been collected from various publications and vendor technical datasheets.
Biochemical Potency
| Inhibitor | Target | IC50/K_i_ | Assay Type | Source |
| This compound | USP1-UAF1 | <30 nM | Biochemical Assay | MedchemExpress, InvivoChem |
| ML323 | USP1-UAF1 | 76 nM | Ub-Rho Assay | Liang et al., 2014 |
| 174 nM | Gel-based (di-Ub) | Liang et al., 2014 | ||
| 820 nM | Gel-based (Ub-PCNA) | Liang et al., 2014 | ||
| KSQ-4279 | Recombinant Human USP1 | ≤50 nM | Biochemical Assay | Insilico Medicine |
| SJB3-019A | USP1 | 78.1 nM | Not Specified | MedchemExpress |
| Pimozide | USP1-UAF1 | 0.5 µM (K_i_) | Not Specified | Chen et al., 2011 |
| GW7647 | USP1-UAF1 | 0.7 µM (K_i_) | Not Specified | Chen et al., 2011 |
| Usp1-IN-2 | USP1 | <50 nM | Biochemical Assay | MedchemExpress |
Cellular Potency and Selectivity
| Inhibitor | Cell Line(s) | IC50 | Comments | Source |
| This compound | BRCA1 mutant cell line | <100 nM | Demonstrates selectivity for BRCA1 mutant vs. WT. | MedchemExpress, InvivoChem |
| BRCA1 wild-type cell line | >10 µM | MedchemExpress, InvivoChem | ||
| ML323 | UWB1.289 (BRCA1 null) | Reduced growth | Compared to BRCA1-reconstituted cells. | Lim et al., 2019 |
| KSQ-4279 | MDA-MB-436 (BRCA1 mutant) | ≤50 nM | Antiproliferative activity. | Insilico Medicine |
| SJB3-019A | K562 | 78.1 nM | Cytotoxicity. | MedchemExpress |
| ISM3091 | MDA-MB-436 (BRCA1 mutant) | Not specified | ~1500-fold selectivity for BRCA mutant vs. WT. | Patsnap Synapse |
Note: The lack of a head-to-head study of all these inhibitors in a standardized panel of cancer cell lines makes direct, definitive comparisons challenging. The data presented here should be used as a guide for selecting appropriate tools for specific research needs. A recent study did show that KSQ-4279 is more selective than ML323 against other deubiquitinating enzymes.[6]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor specificity and potency. Below are standard protocols for key experiments.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on the proliferation of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound and other inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the USP1 inhibitors. Remove the medium from the wells and add 100 µL of medium containing the desired concentration of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
In Vitro Deubiquitinase (DUB) Activity Assay
This assay directly measures the enzymatic activity of USP1 and its inhibition.
Materials:
-
Recombinant human USP1/UAF1 complex
-
Fluorogenic ubiquitin substrate (e.g., Ubiquitin-Rhodamine110)
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 5 mM DTT)
-
This compound and other inhibitors
-
Black 384-well plates
-
Fluorescence plate reader
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of the USP1 inhibitors in the assay buffer.
-
Enzyme and Inhibitor Incubation: Add the USP1/UAF1 enzyme to the wells of the 384-well plate. Then, add the diluted inhibitors to the respective wells. Incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic ubiquitin substrate to all wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for Rhodamine110) in kinetic mode for a set duration (e.g., 30-60 minutes).
-
Data Analysis: Determine the reaction rate (slope of the fluorescence curve) for each inhibitor concentration. Calculate the percentage of inhibition relative to the vehicle control and determine the IC50 value from a dose-response curve.
Visualizing Key Pathways and Workflows
USP1 Signaling Pathway in DNA Damage Response
References
- 1. The novel class of USP1 inhibitors opens up new frontiers for the treatment of cancers and diabetes [synapse.patsnap.com]
- 2. USP1 is Required for Replication Fork Protection in BRCA1-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of Ubiquitin Specific Protease 1 Sensitizes Colorectal Cancer Cells to DNA-Damaging Chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ubiquitinated PCNA Drives USP1 Synthetic Lethality in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Usp1-IN-3: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of investigational compounds like Usp1-IN-3 is paramount to maintaining a secure laboratory environment and adhering to regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, a selective ubiquitin-specific protease 1 (USP1) inhibitor used in cancer research.
As a small molecule inhibitor, this compound should be treated as a hazardous chemical waste product. The following procedures are based on general best practices for the disposal of laboratory chemicals and should be performed in accordance with your institution's Environmental Health and Safety (EHS) guidelines.
Immediate Safety and Handling Precautions
Step-by-Step Disposal Protocol
-
Waste Identification and Segregation:
-
Solid Waste: Collect all solid waste contaminated with this compound, including unused or expired neat compound, contaminated PPE (gloves, wipes, etc.), and labware (pipette tips, tubes, etc.), in a dedicated, clearly labeled hazardous waste container. Do not mix with non-hazardous waste.
-
Liquid Waste: Collect all liquid waste containing this compound, such as unused stock solutions or experimental media, in a separate, leak-proof, and chemically compatible hazardous waste container. Common solvents for this compound, such as Dimethyl Sulfoxide (DMSO), are also considered hazardous and must be disposed of accordingly. Do not dispose of liquid waste containing this compound down the drain.
-
-
Waste Container Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
List all components of a mixture, including solvents (e.g., "this compound in DMSO").
-
Indicate the approximate concentration or quantity of the waste.
-
Include the date the waste was first added to the container.
-
-
Waste Storage:
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Store containers in secondary containment to prevent spills.
-
-
Disposal Request and Pickup:
-
Once a waste container is full or has been in storage for a designated period (as per your institution's policy, typically not exceeding one year), arrange for its disposal through your institution's EHS department.
-
EHS will coordinate with a certified hazardous waste management vendor for proper transportation and disposal, which is typically incineration for this type of chemical waste.
-
Quantitative Data Summary
For safe handling and solution preparation, refer to the following quantitative data. Disposal procedures should account for the properties of the solvents used.
| Property | Value | Notes |
| Solubility in DMSO | ≥ 48.1 mg/mL | High solubility in a common laboratory solvent that is also hazardous. |
| Storage of Stock Solution | -20°C for 1 month | Short-term stability; expired solutions must be disposed of as hazardous waste. |
| -80°C for 6 months | Longer-term storage; expired solutions must be disposed of as hazardous waste. |
Disposal Workflow
The following diagram illustrates the key decision points and steps for the proper disposal of this compound waste.
Personal protective equipment for handling Usp1-IN-3
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling and disposal of Usp1-IN-3, a selective USP1 inhibitor used in cancer research. Given that a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, this document is based on general safety principles for handling potent, research-grade compounds and guidelines outlined in USP Chapter <800> for hazardous drugs.[1][2][3] Researchers must exercise caution and adhere to their institution's safety protocols.
Compound Information and Storage
This compound is identified by CAS number 2821749-58-8.[4] It is a potent inhibitor of Ubiquitin-Specific Protease 1 (USP1), a key enzyme in DNA repair pathways, and is under investigation for its potential in cancer therapy.[4][5]
Storage: this compound powder should be stored at -20°C. Once prepared, stock solutions should be aliquoted and stored at -80°C to prevent repeated freeze-thaw cycles.[6]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent skin and respiratory exposure when handling this compound. The following table summarizes the recommended PPE based on general guidelines for hazardous compounds.[1][7][8]
| Equipment | Specification | Purpose |
| Gloves | Chemotherapy-rated nitrile gloves (meeting ASTM D6978 standard) | Protects hands from chemical exposure. Double gloving is recommended. |
| Eye Protection | Safety goggles or a face shield | Protects eyes from splashes and airborne particles.[1] |
| Lab Coat | Disposable, fluid-resistant gown with long sleeves and closed cuffs | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 respirator or higher | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation.[1] |
| Shoe Covers | Disposable, slip-resistant | Protects personal footwear from contamination. |
Operational Plan for Handling this compound
A systematic approach is essential for safely handling this compound from receipt to disposal. The following workflow outlines the key steps.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Guidance:
-
Receiving and Unpacking:
-
Wear appropriate PPE (gloves, lab coat, eye protection).
-
Inspect the package for any signs of damage or leakage upon arrival.
-
Unpack the compound in a designated area, preferably within a chemical fume hood.
-
-
Storage:
-
Store the solid compound in its original, tightly sealed container at -20°C in a designated and labeled area.
-
Maintain an accurate inventory of the compound.
-
-
Preparation of Solutions:
-
All handling of the solid compound (e.g., weighing, preparing stock solutions) must be conducted in a certified chemical fume hood or a ventilated enclosure to minimize inhalation risk.[1]
-
Use dedicated equipment (spatulas, weighing paper, etc.) and decontaminate them after use.
-
Prepare solutions in appropriate solvents as per the experimental protocol. This compound is soluble in DMSO.[5]
-
-
Experimental Use:
-
Wear full PPE during all experimental procedures involving this compound.
-
Conduct all work in a manner that minimizes the generation of aerosols.
-
Clearly label all solutions containing this compound.
-
-
Decontamination:
-
Decontaminate all surfaces and non-disposable equipment that have come into contact with this compound.
-
Use a suitable deactivating agent if known, or a standard laboratory disinfectant followed by a cleaning agent.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and exposure to others.
Step-by-Step Guidance:
-
Waste Segregation:
-
Segregate all waste contaminated with this compound into clearly labeled, sealed containers.
-
Solid Waste: Includes contaminated gloves, gowns, shoe covers, pipette tips, and any other disposable materials. Place in a designated hazardous chemical waste container.
-
Liquid Waste: Collect all solutions containing this compound in a labeled, leak-proof hazardous waste container.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for hazardous materials.
-
-
Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) office.
-
-
Storage of Waste:
-
Store hazardous waste in a designated, secure area away from general laboratory traffic until it is collected by the EHS office.
-
-
Disposal:
-
Arrange for the disposal of all hazardous waste through your institution's EHS office. Do not dispose of this compound or contaminated materials in the regular trash or down the drain.
-
Spill Response Plan
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.
Caption: Spill response procedure for this compound.
Step-by-Step Guidance:
-
Alert and Evacuate:
-
Immediately alert others in the vicinity of the spill.
-
If the spill is large or involves a significant amount of powder, evacuate the immediate area.
-
-
Don PPE:
-
Before attempting to clean the spill, don the appropriate PPE, including a respirator, double gloves, a disposable gown, and eye protection.
-
-
Contain the Spill:
-
For solid spills: Gently cover the powder with absorbent pads to prevent it from becoming airborne. Do not sweep dry powder.
-
For liquid spills: Surround the spill with absorbent material to prevent it from spreading.
-
-
Clean and Decontaminate:
-
Carefully collect the absorbent material and spilled substance using appropriate tools (e.g., forceps, scoop).
-
Place all contaminated materials into a designated hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution, followed by a thorough cleaning with soap and water.
-
-
Dispose of Waste:
-
Seal and label the hazardous waste container containing the cleanup materials.
-
Arrange for disposal through your institution's EHS office.
-
-
Report the Incident:
-
Report the spill to your laboratory supervisor and your institution's EHS office, providing details of the substance, quantity, and cleanup procedure.
-
By adhering to these safety protocols, researchers can minimize the risks associated with handling the potent compound this compound and ensure a safe laboratory environment.
References
- 1. pharmacytimes.com [pharmacytimes.com]
- 2. uspnf.com [uspnf.com]
- 3. usp.org [usp.org]
- 4. This compound | USPI inhibitor | CAS 2821749-58-8 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. epa.gov [epa.gov]
- 8. Personal Protective Equipment - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
